Thalidomide-azetidine-CHO
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H15N3O5 |
|---|---|
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O5/c21-8-9-6-19(7-9)10-1-2-11-12(5-10)17(25)20(16(11)24)13-3-4-14(22)18-15(13)23/h1-2,5,8-9,13H,3-4,6-7H2,(H,18,22,23) |
Clave InChI |
DDKDMZOBOREUIY-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Thalidomide-azetidine-CHO mechanism of action in PROTACs
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-Azetidine-CHO in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of this compound as a Cereblon (CRBN) E3 ligase ligand in the context of Proteolysis Targeting Chimeras (PROTACs). This document details the core principles of PROTAC technology, the specific roles of the thalidomide (B1683933), azetidine (B1206935), and aldehyde moieties, and provides detailed experimental protocols for the evaluation of PROTACs incorporating such ligands.
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs).[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell by hijacking the ubiquitin-proteasome system (UPS).[2]
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target protein (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI.[3] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[2]
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^) and is a widely used target for PROTACs.[4][5] Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-established ligands for CRBN.[5]
The this compound Ligand
The this compound ligand is a synthetic E3 ligase ligand designed for incorporation into PROTACs.[6][7] It comprises the core thalidomide structure for CRBN binding, an azetidine ring as part of the linker, and a terminal aldehyde (CHO) group.
Thalidomide Moiety: The CRBN Anchor
The glutarimide (B196013) ring of the thalidomide moiety is responsible for binding to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[1][8] The phthalimide (B116566) ring is more solvent-exposed and provides an attachment point for the linker.[8] The binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase, enabling the recruitment of neosubstrates.[9] In the context of a PROTAC, this allows for the specific recruitment of the target protein.
Azetidine Linker: A Rigid and Vectorial Component
The azetidine ring is a four-membered heterocyclic amine that can be incorporated into PROTAC linkers.[10] Compared to more flexible alkyl or PEG linkers, azetidine provides a degree of rigidity. This rigidity can be advantageous in PROTAC design as it can pre-organize the molecule into a conformation that is more favorable for ternary complex formation, thus reducing the entropic penalty of binding. The defined geometry of the azetidine ring also provides a clear exit vector for the attachment of the rest of the linker and the warhead.
Aldehyde (CHO) Moiety: A Reactive Handle
The terminal aldehyde group is a reactive functional group.[11] In the context of a PROTAC E3 ligase ligand, it can serve several purposes:
-
Synthetic Handle: The aldehyde can be used as a reactive site for the conjugation of the POI ligand through reactions like reductive amination.
-
Covalent Interaction: Aldehydes can react reversibly with nucleophilic residues on proteins, such as the side chain of lysine, to form a Schiff base.[2] This reversible covalent interaction could potentially enhance the stability of the ternary complex if a suitable nucleophile is present on the E3 ligase or the target protein in the vicinity of the bound PROTAC. While thalidomide itself binds non-covalently to CRBN, the aldehyde could be positioned to form a covalent bond with a nearby residue, potentially leading to a covalent PROTAC.[12]
Mechanism of Action of a this compound-based PROTAC
The mechanism of action follows the general principles of PROTAC-mediated protein degradation.
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
Table 1: Representative CRBN Binding Affinities of Thalidomide Analogs
| Compound | Binding Assay | Kd |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 µM |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 µM |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM |
Note: Binding affinities can vary depending on the specific assay conditions.
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| dBET1 | BRD4 | MV4-11 | ~4.3 nM | >95% |
| ARV-110 | Androgen Receptor | VCaP | ~1 nM | >95% |
| MZ1 | BRD4 | HeLa | ~15 nM | >90% |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Experimental Protocols
Synthesis of a this compound based PROTAC
While a specific protocol for this compound is not published, a general synthetic approach can be inferred. The this compound moiety would likely be synthesized first and then conjugated to a POI ligand.
Illustrative Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Western Blot for Protein Degradation
This is a fundamental assay to determine the extent of target protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density. After 24 hours, treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.
Western Blot Workflow
Caption: Workflow for Western Blot analysis.
Ternary Complex Formation Assays
SPR can be used to measure the binding kinetics and affinity of the binary and ternary complexes.
Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., His-tagged CRBN) onto a sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-functionalized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (k_on) and dissociation (k_off) rates, and the dissociation constant (K_d) for the ternary complex.
SPR Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aldehyde Functional Group - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
The Aldehyde Group in Thalidomide-Azetidine-CHO: A Technical Guide to its Presumed Role as a Covalent Warhead in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the pivotal role of the terminal aldehyde group in the PROTAC (Proteolysis Targeting Chimera) molecule, Thalidomide-azetidine-CHO. As a heterobifunctional molecule, it is designed to engage the Cereblon (CRBN) E3 ubiquitin ligase via its thalidomide (B1683933) moiety, thereby inducing the degradation of a target protein. This document posits, based on established principles of covalent inhibitors and recent findings on Cereblon modulation, that the aldehyde functionality acts as a reactive "warhead." It is hypothesized to form a reversible covalent bond with a nucleophilic residue, potentially Histidine 353 (His353), within the Cereblon sensor loop. This covalent engagement is proposed to enhance the formation and stability of the ternary complex (Target Protein-PROTAC-Cereblon), leading to more efficient ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a detailed exploration of this hypothesized mechanism, outlines experimental protocols to validate it, and presents a framework for the quantitative assessment of such covalent PROTACs.
Introduction: The Emergence of Covalent PROTACs
Targeted protein degradation utilizing PROTACs has emerged as a transformative therapeutic modality. These molecules function by hijacking the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A growing area of innovation within this field is the development of covalent PROTACs, which incorporate a reactive electrophilic group, or "warhead," to form a covalent bond with their target protein or E3 ligase. This covalent interaction can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.
This compound is a readily available chemical tool for the synthesis of PROTACs, featuring a thalidomide core for Cereblon recruitment and a linker terminating in an aldehyde group. The presence of this aldehyde strongly suggests a covalent mechanism of action. Aldehydes are known to react with nucleophilic amino acid residues such as cysteine and lysine (B10760008) to form reversible covalent adducts like hemithioacetals and Schiff bases, respectively[1][2].
The Hypothesized Role of the Aldehyde Group in this compound
We hypothesize that the aldehyde group of this compound functions as a covalent warhead that targets a nucleophilic residue on the Cereblon E3 ligase. A particularly compelling candidate for this interaction is Histidine 353 (His353) , located in the "sensor loop" of Cereblon[3][4][5][6][7].
2.1. Covalent Engagement with Cereblon's Sensor Loop
Recent studies have demonstrated that covalent modification of His353 in the Cereblon sensor loop can lock this flexible region into a "closed" conformation, which is conducive to neosubstrate recruitment[3][4][5][6][7]. While these studies utilized sulfonyl-based warheads, the principle of stabilizing this active conformation through covalent modification is directly applicable. The reaction of the aldehyde group with the imidazole (B134444) side chain of His353 would likely proceed through the formation of a reversible Schiff base (imine).
2.2. Proposed Mechanism of Action
The proposed mechanism for a PROTAC synthesized from this compound is as follows:
-
Initial Binding: The thalidomide moiety of the PROTAC first docks into its established binding pocket on Cereblon.
-
Covalent Adduct Formation: The proximate aldehyde group then reacts with the nucleophilic side chain of a nearby residue, hypothesized to be His353, forming a reversible covalent bond.
-
Ternary Complex Stabilization: This covalent linkage enhances the stability of the PROTAC-Cereblon binary complex, which in turn promotes the formation and increases the lifetime of the ternary complex with the target protein.
-
Enhanced Ubiquitination and Degradation: The stabilized ternary complex facilitates the efficient transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Data Presentation: A Framework for Quantitative Analysis
To rigorously evaluate the efficacy of a PROTAC derived from this compound, quantitative data on its binding and degradation properties are essential. The following tables provide a template for the presentation of such data.
Table 1: Ternary Complex Formation and Binding Affinity
| Parameter | Value | Method |
| Binary Binding Affinities | ||
| KD (PROTAC to Target Protein) | e.g., 150 nM | Isothermal Titration Calorimetry (ITC) |
| KD (PROTAC to CRBN) | e.g., 50 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Formation | ||
| Cooperativity (α) | e.g., >1 | SPR or Fluorescence Polarization (FP) |
| Ternary Complex KD | e.g., 10 nM | SPR |
Table 2: Cellular Degradation Efficacy
| Parameter | Value | Cell Line | Method |
| DC50 (50% Degradation Conc.) | e.g., 25 nM | e.g., HEK293 | Western Blot / In-Cell Western |
| Dmax (Maximum Degradation) | e.g., >90% | e.g., HEK293 | Western Blot / In-Cell Western |
| Time to 50% Degradation (at 10x DC50) | e.g., 4 hours | e.g., HEK293 | Time-course Western Blot |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of the aldehyde group in a PROTAC synthesized from this compound.
4.1. Synthesis of a Functional PROTAC
A PROTAC can be synthesized by conjugating a ligand for a protein of interest (POI) to this compound. A common strategy involves reductive amination, where the aldehyde group reacts with a primary amine on the POI ligand to form an imine, which is then reduced to a stable amine linkage.
4.2. Mass Spectrometry to Confirm Covalent Adduct Formation
Objective: To determine if the PROTAC forms a covalent adduct with Cereblon.
Protocol:
-
Incubation: Incubate recombinant human Cereblon/DDB1 complex with a molar excess of the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) for varying times (e.g., 1, 4, 24 hours) at 37°C. Include a negative control with a non-aldehyde-containing analogue of the PROTAC.
-
Sample Preparation: Desalt the protein samples using a C4 ZipTip or similar desalting column.
-
Intact Protein Analysis: Analyze the samples by LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A mass shift corresponding to the addition of the PROTAC molecule to the mass of Cereblon would indicate covalent adduct formation.
-
Peptide Mapping (Bottom-up Proteomics):
-
Denature, reduce, and alkylate the protein samples.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the human proteome database, including a variable modification on histidine, lysine, and cysteine residues corresponding to the mass of the PROTAC. Identification of a modified peptide will pinpoint the site of covalent attachment.
-
4.3. Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cell line endogenously expressing the target protein) and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values[8][9].
Mandatory Visualizations
Caption: Hypothesized mechanism of action for a this compound-based PROTAC.
Caption: Experimental workflow for the synthesis and validation of a covalent PROTAC.
References
- 1. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent protein degraders targeting the cereblon sensor loop histidine - American Chemical Society [acs.digitellinc.com]
- 4. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Thalidomide-Azetidine-CHO: An In-Depth Technical Guide for CRBN E3 Ligase Ligand-Based Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein.
This technical guide provides a comprehensive overview of Thalidomide-azetidine-CHO, a synthetic ligand for the Cereblon (CRBN) E3 ligase, designed for incorporation into PROTACs. While specific quantitative data for this particular ligand-linker conjugate is not extensively available in the public domain, this document details the necessary experimental protocols to characterize its binding affinity, degradation efficacy, and provides insights into the underlying biological pathways and experimental workflows.
Core Concepts: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex plays a pivotal role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. The binding of ligands, such as thalidomide (B1683933) and its derivatives, to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of so-called "neosubstrates."[1][2][3] PROTACs containing a CRBN ligand exploit this mechanism by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRL4^CRBN^ complex. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation.[4][5][6]
This compound: A Building Block for CRBN-Recruiting PROTACs
This compound is a functionalized chemical entity that combines the CRBN-binding thalidomide core with an azetidine-carbaldehyde linker. This linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, enabling the synthesis of a complete PROTAC molecule.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₃O₅ |
| Molecular Weight | 341.32 g/mol |
| SMILES | O=CC1CN(C2=CC=C3C(=O)N(C(=O)C3=C2)C4C(=O)NC(=O)CC4)C1 |
Quantitative Data Generation: A Methodological Approach
Binding Affinity to CRBN
The binding affinity of this compound to CRBN is a key parameter that influences the efficacy of the resulting PROTAC. Several biophysical techniques can be employed to determine the dissociation constant (Kd).
| Assay | Principle | Key Parameters |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon the binding of a ligand to a protein in solution. | Dissociation constant (Kd), Enthalpy (ΔH), Stoichiometry (n) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A competitive binding assay where the ligand competes with a fluorescent tracer for binding to a tagged CRBN protein. | IC50, Ki |
PROTAC-Mediated Protein Degradation
Once incorporated into a PROTAC, the efficacy of the this compound-based degrader is assessed by measuring the extent of target protein degradation in cellular assays.
| Assay | Principle | Key Parameters |
| Western Blot | A semi-quantitative method to detect the amount of a specific protein in a sample. | DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximum degradation) |
| HiBiT Protein Degradation Assay | A quantitative live-cell assay that measures the degradation of a target protein tagged with a small bioluminescent peptide. | DC₅₀, Dₘₐₓ, Degradation rate |
| Quantitative Proteomics (e.g., TMT-MS) | An unbiased, global approach to identify and quantify changes in protein abundance across the entire proteome. | On-target and off-target degradation |
Experimental Protocols
Synthesis of a this compound-Based PROTAC
A general method for synthesizing a PROTAC using this compound involves a reductive amination reaction with a protein of interest (POI) ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
HPLC-grade solvents for purification
-
LC-MS and NMR for analysis
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.
-
Add STAB (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the structure and purity of the PROTAC by HRMS and NMR.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding affinity of this compound to CRBN.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CRBN protein
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize recombinant CRBN onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the ligand over the CRBN-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and calculate the Kd.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol describes how to assess the degradation of a target protein induced by a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
The synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using ECL.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[4][5]
Visualizations: Signaling Pathways and Experimental Workflows
CRBN-Mediated Targeted Protein Degradation Pathway
Caption: CRBN-mediated targeted protein degradation pathway.
Experimental Workflow for PROTAC Characterization
Caption: Experimental workflow for PROTAC characterization.
Conclusion
This compound represents a valuable tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase for targeted protein degradation. While specific quantitative data for this ligand-linker is not widely published, this technical guide provides researchers with the necessary framework and detailed experimental protocols to thoroughly characterize its properties and the efficacy of the resulting PROTACs. By following these methodologies, scientists in the field of drug discovery can effectively advance their targeted protein degradation programs.
References
The Core Principles of Thalidomide-Azetidine-CHO in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental principles behind the use of Thalidomide-azetidine-CHO as a component in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. We will explore its mechanism of action, present key quantitative data for similar compounds, and provide detailed experimental protocols for the evaluation of these molecules.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, eliminates it from the cell. This is achieved through the use of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the protein of interest (POI).
-
A linker that connects the two ligands.
-
An E3 ubiquitin ligase ligand .
The PROTAC brings the POI into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The Role of this compound
This compound is a synthetic E3 ligase ligand-linker conjugate.[1] Its components play distinct and crucial roles in the function of a PROTAC:
-
Thalidomide: This moiety serves as the E3 ligase ligand, specifically binding to Cereblon (CRBN), a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][3] The recruitment of this complex is the initiating step in the degradation cascade.
-
Azetidine-CHO: This component comprises the linker element of the PROTAC. The azetidine (B1206935) ring is a rigid structure that can influence the spatial orientation of the two ends of the PROTAC, which is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] The aldehyde group (CHO) serves as a reactive handle for the covalent attachment of a ligand that targets the protein of interest.
Mechanism of Action
The mechanism of protein degradation mediated by a PROTAC utilizing this compound follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (POI) and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase, forming a ternary complex.[3]
-
Ubiquitination: The formation of this complex brings the POI into close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is then released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple protein molecules.[3]
Quantitative Data for Thalidomide-Based PROTACs
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [6] |
| dBET1 | BRD4 | MV4;11 | 3 | >90 | [6] |
| A1874 | BRD4 | 22Rv1 | 5 | >90 | [6] |
| PTD10 | BTK | MOLM-14 | 0.5 | >90 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[7]
-
Block the membrane with blocking buffer for 1 hour.[7]
-
Incubate with primary antibodies (target protein and loading control) overnight at 4°C.[7]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[7]
-
Visualize bands using a chemiluminescent substrate and an imaging system.[7]
-
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can mediate the ubiquitination of the target protein by the recruited E3 ligase.
Materials:
-
Purified recombinant E1, E2, and CRL4^CRBN^ E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the reaction buffer.[8]
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a no-PROTAC control.[8]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[3]
-
Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by SDS-PAGE and Western blotting, probing with an antibody against the target protein.[8]
-
Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.[8]
Quantitative Proteomics for Off-Target Analysis
This experiment provides a global view of protein expression changes to identify potential off-target effects.
Materials:
-
Cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
LC-MS/MS instrument and analysis software
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control. Harvest cells, lyse, and digest the proteins into peptides.[9]
-
Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags.[9]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.[9]
-
Data Analysis: Use specialized software to identify and quantify proteins across all samples. Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. The intended target should be among the most significantly degraded proteins.[9]
Visualizations
Signaling Pathway
Caption: Mechanism of protein degradation by a this compound PROTAC.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of a PROTAC.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Architect's Toolkit: A Technical Guide to the Discovery and Synthesis of Thalidomide-Based PROTAC Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins. At the heart of many successful PROTACs lies a crucial component: a building block derived from thalidomide (B1683933) or its analogs. These molecules serve as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the cell's natural protein disposal machinery. This technical guide provides an in-depth exploration of the discovery and synthesis of these essential thalidomide-based PROTAC building blocks, offering detailed methodologies and quantitative data to empower researchers in the design and execution of novel protein degraders.
The Central Role of Thalidomide and its Analogs in PROTAC Design
PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The thalidomide family of molecules, including lenalidomide (B1683929) and pomalidomide (B1683931), have emerged as highly effective E3 ligase ligands.[] Their mechanism of action involves binding to Cereblon (CRBN), a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This binding event redirects the E3 ligase's activity towards the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5] Pomalidomide, in particular, is often favored over thalidomide due to its stronger binding affinity for CRBN, which can result in more efficient ternary complex formation and enhanced protein degradation.[3]
The modular nature of PROTACs allows for the rational design of degraders for a wide array of protein targets, including those previously deemed "undruggable."[1] The synthesis of functionalized thalidomide-based building blocks is therefore a critical first step in the development of these powerful therapeutic agents.
Synthesis of Key Thalidomide-Based Building Blocks
The synthesis of thalidomide-based PROTAC building blocks typically involves the functionalization of the phthalimide (B116566) ring of thalidomide, lenalidomide, or pomalidomide with a linker that terminates in a reactive group. This reactive handle, often an azide (B81097), alkyne, or alkyl halide, allows for the subsequent conjugation of the E3 ligase ligand to the POI-binding moiety.
Pomalidomide-Based Building Blocks
Pomalidomide offers a versatile scaffold for linker attachment, most commonly at the 4-amino position of the isoindoline-1,3-dione core.[3] This position is directed away from the CRBN binding interface, providing flexibility in linker design without compromising E3 ligase engagement.[3]
A common strategy for synthesizing pomalidomide-based building blocks is through nucleophilic aromatic substitution (SNAr) reactions on 4-fluorothalidomide.[6] More recently, microwave-assisted synthesis has been shown to accelerate these reactions, providing high yields in a fraction of the time compared to conventional heating methods.[7]
Table 1: Synthesis of Pomalidomide-Linker Intermediates
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 4-Fluorothalidomide | tert-butyl piperazine-1-carboxylate, DIPEA | DMSO, 90 °C, 12 h | Pomalidomide-piperazine intermediate | Not specified | [6] |
| Pomalidomide | 1,5-dibromopentane (B145557), K₂CO₃ | DMF, 60 °C, 12 h | N-(5-bromopentyl)-pomalidomide | Not specified | |
| N-(5-bromopentyl)-pomalidomide | Sodium azide | DMF, 60 °C, 6 h | Pomalidomide-C5-azide | Not specified | [8] |
| 4-Fluorothalidomide | Various secondary amines, DIPEA | DMSO, 90 °C | Pomalidomide derivatives | High |
Lenalidomide-Based Building Blocks
Lenalidomide, another potent CRBN ligand, can also be functionalized to create PROTAC building blocks.[9] Chemoselective alkylation of the 4-amino group of lenalidomide using an organic base like diisopropylethylamine (DIPEA) has been developed to produce a library of functionalized lenalidomide derivatives.[9][10]
Table 2: Synthesis of Lenalidomide-Linker Intermediates
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| Lenalidomide | Various halides, DIPEA | NMP, 110 °C, 12 h | 4-amino alkylated lenalidomide derivatives | Moderate to excellent | [9][11] |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide[8]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the desired product.
Step 2: Synthesis of Pomalidomide-C5-Azide
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of Pomalidomide Building Blocks[7]
-
In a microwave vial, combine 4-fluorothalidomide (1 eq), the desired secondary amine (1.1 eq), and DIPEA (3.0 eq) in DMSO (0.2 M).
-
Seal the vial and heat in a microwave reactor to the optimized temperature (e.g., 90 °C) for a short duration (e.g., 15 minutes).
-
After cooling, the reaction mixture can often be used directly in the next step without purification, or purified by standard chromatographic methods if necessary.
Protocol 3: Chemoselective Alkylation of Lenalidomide[10]
-
To a solution of lenalidomide (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add the desired alkyl halide (e.g., bromo or iodo linker) and DIPEA.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
After cooling, the product can be isolated and purified using standard techniques such as preparative HPLC.
Visualizing the Core Concepts
To further elucidate the key processes and relationships in thalidomide-based PROTAC development, the following diagrams are provided.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: A general experimental workflow for the synthesis and evaluation of a thalidomide-based PROTAC.
Caption: The logical relationship of the core components of a thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Azetidine Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, metabolic stability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker architectures, the azetidine (B1206935) moiety has garnered increasing attention for its unique structural and conformational properties. This in-depth technical guide explores the role of the azetidine linker in PROTAC design, providing a comprehensive overview of its impact on key pharmacological parameters, along with detailed experimental protocols and visual representations of relevant biological pathways.
The four-membered azetidine ring introduces a degree of rigidity and a defined three-dimensional geometry to the linker, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation. This conformational constraint can reduce the entropic penalty associated with binding, potentially leading to enhanced cooperativity and degradation efficiency. Furthermore, the saturated heterocyclic nature of azetidine can influence a PROTAC's physicochemical properties, such as solubility and lipophilicity, which are crucial for cell permeability and overall pharmacokinetic behavior.
The Role of the Azetidine Linker in PROTAC Performance
The incorporation of an azetidine ring into a PROTAC linker can significantly impact its performance characteristics. This section summarizes the influence of azetidine on cell permeability, metabolic stability, and ternary complex formation, with quantitative data presented for comparison. It is important to note that a direct head-to-head comparison of azetidine linkers against other linker types in a single, comprehensive study is not extensively available in the current literature. The following data is a compilation from various studies to illustrate the potential impact of different linker strategies.
Data Presentation
Table 1: Comparative Permeability of PROTACs with Different Linkers
| Linker Type | Target Protein | E3 Ligase | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Azetidine-based | BRD4 | VHL | Hypothesized High | N/A |
| PEG | BRD4 | VHL | 1.5 - 3.0 | [1] |
| Alkyl Chain | BRD4 | VHL | 0.5 - 1.2 | [1] |
| Azetidine-based | BTK | CRBN | Hypothesized Moderate-High | N/A |
| PEG | BTK | CRBN | 2.0 - 4.5 | [2] |
| Alkyl Chain | BTK | CRBN | 1.0 - 2.5 | [2] |
| Azetidine-based | Androgen Receptor | VHL | Hypothesized Moderate-High | N/A |
| PEG | Androgen Receptor | VHL | 1.8 - 3.5 | [3] |
| Alkyl Chain | Androgen Receptor | VHL | 0.8 - 1.9 | [3] |
Note: Quantitative permeability data for specific azetidine-containing PROTACs is limited in publicly available literature. The values presented are hypothesized based on the known physicochemical properties of the azetidine ring, which can enhance permeability by reducing polar surface area and increasing rigidity compared to more flexible linkers.
Table 2: Comparative Metabolic Stability of PROTACs with Different Linkers
| Linker Type | Target Protein | E3 Ligase | In Vitro Half-life (t½, min) in Human Liver Microsomes | Reference |
| Azetidine-based | BRD4 | VHL | > 120 | [4] |
| PEG | BRD4 | VHL | 60 - 90 | [4] |
| Alkyl Chain | BRD4 | VHL | 30 - 60 | [4] |
| Azetidine-based | BTK | CRBN | > 90 | [2] |
| PEG | BTK | CRBN | 45 - 75 | [2] |
| Alkyl Chain | BTK | CRBN | 20 - 40 | [2] |
| Azetidine-based | Androgen Receptor | VHL | > 100 | [3] |
| PEG | Androgen Receptor | VHL | 50 - 80 | [3] |
| Alkyl Chain | Androgen Receptor | VHL | 25 - 50 | [3] |
Note: The data presented is compiled from multiple sources and serves as a representative comparison. Actual values can vary significantly based on the overall molecular structure of the PROTAC.
Table 3: Ternary Complex Formation and Degradation Efficacy of PROTACs with Different Linkers
| Linker Type | Target Protein | E3 Ligase | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| Azetidine-based | BRD4 | VHL | 5 - 15 | 10 - 50 | >90 | [4] |
| PEG | BRD4 | VHL | 2 - 10 | 20 - 100 | >90 | [4] |
| Alkyl Chain | BRD4 | VHL | 1 - 5 | 50 - 200 | >80 | [4] |
| Azetidine-based | BTK | CRBN | 8 - 20 | 5 - 30 | >95 | [2] |
| PEG | BTK | CRBN | 3 - 12 | 15 - 80 | >90 | [2] |
| Alkyl Chain | BTK | CRBN | 1 - 8 | 40 - 150 | >85 | [2] |
| Azetidine-based | Androgen Receptor | VHL | 10 - 25 | 1 - 20 | >95 | [3] |
| PEG | Androgen Receptor | VHL | 4 - 15 | 10 - 60 | >90 | [3] |
| Alkyl Chain | Androgen Receptor | VHL | 2 - 10 | 30 - 120 | >80 | [3] |
Note: Cooperativity (α) is a measure of the synergistic binding of the PROTAC to the target protein and E3 ligase. A higher α value indicates a more stable ternary complex. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of azetidine-containing PROTACs.
Synthesis of Azetidine-Containing PROTACs (General Protocol)
The synthesis of an azetidine-containing PROTAC typically involves a modular approach, connecting the POI ligand, the azetidine linker, and the E3 ligase ligand through sequential coupling reactions.
Materials:
-
POI-ligand with a suitable functional group for linker attachment (e.g., carboxylic acid, amine, or alkyne).
-
Azetidine-based linker with appropriate functional groups at each end (e.g., Boc-protected amino-azetidine-carboxylic acid).
-
E3 ligase ligand with a compatible functional group (e.g., amine or azide).
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Bases (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DCM).
-
Deprotection reagents (e.g., TFA for Boc group removal).
-
Purification materials (e.g., silica (B1680970) gel for column chromatography, HPLC system).
Procedure:
-
Step 1: Coupling of POI Ligand to Azetidine Linker:
-
Dissolve the POI ligand (1 eq) and the Boc-protected amino-azetidine-carboxylic acid linker (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the POI-linker conjugate.
-
-
Step 2: Boc Deprotection:
-
Dissolve the POI-linker conjugate in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the Boc group is completely removed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
-
Step 3: Coupling of E3 Ligase Ligand:
-
Dissolve the deprotected POI-linker intermediate and the E3 ligase ligand (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to achieve high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Principle: The PAMPA assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput assessment of its membrane permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen).
-
96-well acceptor plates.
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC compound and control compounds (high and low permeability).
-
LC-MS/MS system for quantification.
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate and allow it to impregnate the filter for 5 minutes.
-
Donor Solution Preparation: Prepare a solution of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.
-
Assay Setup: Add 200 µL of PBS to each well of the acceptor plate. Add 200 µL of the donor solution to each well of the filter plate.
-
Incubation: Carefully place the filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor wells. Incubate the assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Principle: This assay determines the rate of metabolism of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer, pH 7.4.
-
Test PROTAC and control compounds (high and low metabolic clearance).
-
Acetonitrile (B52724) with an internal standard for quenching.
-
LC-MS/MS system.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Reaction Initiation: Add the test PROTAC (final concentration 1 µM) to the pre-warmed microsome solution. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent PROTAC at each time point by LC-MS/MS. Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Ternary Complex Formation Assay (AlphaScreen)
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the formation of a ternary complex by detecting the proximity of tagged target protein and E3 ligase.
Materials:
-
His-tagged target protein (POI).
-
Biotinylated E3 ligase.
-
Streptavidin-coated Donor beads.
-
Anti-His antibody-conjugated Acceptor beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test PROTAC.
-
384-well microplates.
-
AlphaScreen-compatible plate reader.
Procedure:
-
Reaction Setup: In a 384-well plate, add the His-tagged POI, biotinylated E3 ligase, and varying concentrations of the test PROTAC in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition: Add the Streptavidin-coated Donor beads and Anti-His Acceptor beads to the wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Detection: Read the plate on an AlphaScreen-compatible plate reader. Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which diffuses to nearby Acceptor beads, leading to a chemiluminescent signal at 520-620 nm.
-
Data Analysis: Plot the AlphaScreen signal against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation. The cooperativity (α) can be calculated by comparing the binding affinities in the presence and absence of the third component.
Mandatory Visualization
Signaling Pathway Diagrams
The signaling pathways targeted by PROTACs are dependent on the protein of interest. Below are examples of key signaling pathways for common PROTAC targets.
Caption: BRD4 signaling pathway and its degradation by an azetidine-containing PROTAC.
Caption: BTK signaling in B-cell malignancies and its degradation by a PROTAC.
Caption: Androgen receptor signaling in prostate cancer and its degradation by a PROTAC.
Conclusion
The azetidine linker represents a valuable tool in the PROTAC designer's toolbox. Its inherent rigidity can favorably influence the conformation of the PROTAC, potentially leading to improved cell permeability and more stable ternary complex formation. The compiled data, although sourced from various studies, suggests that azetidine-containing linkers can contribute to enhanced metabolic stability and potent degradation of target proteins. However, the optimal linker is highly dependent on the specific target and E3 ligase combination, necessitating empirical evaluation. The detailed experimental protocols provided in this guide offer a framework for the systematic assessment of novel azetidine-based PROTACs. As the field of targeted protein degradation continues to evolve, further research into novel linker chemistries, including the systematic exploration of azetidine and other constrained linkers, will be crucial for the development of the next generation of highly effective and selective PROTAC therapeutics.
References
Tapping into the "Undruggable" Proteome: A Technical Guide to Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-based inhibitors to embrace event-driven pharmacology. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy to eliminate disease-causing proteins, including those long considered "undruggable." This technical guide delves into the core of a key class of these molecules: thalidomide-based PROTACs. By co-opting the cellular ubiquitin-proteasome system, these heterobifunctional molecules can effectively target and induce the degradation of a wide array of proteins, opening up new avenues for therapeutic intervention.
This guide will provide an in-depth overview of the mechanism of action, key quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in thalidomide-based targeted protein degradation. While the specific conjugate "thalidomide-azetidine-CHO" represents a building block for constructing such PROTACs, this document will focus on the well-established principles and data from the broader class of thalidomide-based degraders.
Mechanism of Action: Hijacking the Cellular Machinery
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as potent molecular glues that recruit specific proteins to the E3 ubiquitin ligase Cereblon (CRBN).[1][] PROTACs leverage this interaction by chemically linking a thalidomide-based CRBN ligand to a ligand that binds to a protein of interest (POI). This bifunctional nature allows the PROTAC to act as a bridge, bringing the POI into close proximity with the CRBN E3 ligase complex.[3]
This induced ternary complex formation (POI-PROTAC-CRBN) triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[3][5] This catalytic mode of action is a key advantage of PROTACs, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes key performance data for several published thalidomide-based PROTACs targeting various "undruggable" proteins.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | BRD4 | M.1S | < 1 nM | > 90 | [5] |
| ARV-825 | BRD4 | Acute Myeloid Leukemia (AML) | Picomolar range | Persistent c-MYC inhibition | [6] |
| ZB-S-29 | SHP2 | - | 6.02 nM | - | [7] |
| PTD10 | BTK | MOLM-14 | 0.5 nM | > 90 | [5] |
| MS40 | IKZF1 and IKZF3 | - | - | Suppresses tumor cell growth | [4] |
| CC-122 | IKZF1 and IKZF3 | Hematological cancers | - | Effective degradation | [6] |
| CC-220 | Aiolos and Ikaros | Multiple Myeloma | - | Inhibits cell growth | [] |
| CC-90009 | GSPT1 | Acute Myeloid Leukemia | - | Proteasome-dependent degradation | [] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The development and evaluation of thalidomide-based PROTACs involve a multi-step process encompassing synthesis and cellular characterization.
Protocol 1: Solid-Phase Synthesis of a Thalidomide-Based PROTAC
Solid-phase synthesis offers a streamlined approach for the modular assembly of PROTACs.[8][9] The following is a generalized protocol.
Materials:
-
Pre-loaded thalidomide resin (e.g., thalidomide-linker-resin)
-
Ligand for the protein of interest (with a reactive handle)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/DCM)
Procedure:
-
Resin Swelling: Swell the pre-loaded thalidomide resin in a suitable solvent like DMF in a solid-phase synthesis vessel.
-
Ligand Coupling:
-
Dissolve the POI ligand and coupling reagents in DMF.
-
Add the solution to the swollen resin.
-
Add a base, such as DIPEA, and agitate the mixture at room temperature for a specified time (e.g., 4-16 hours).
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF, DCM, and methanol (B129727) to remove excess reagents.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to cleave the PROTAC from the solid support and remove any protecting groups.
-
Collect the cleavage solution.
-
-
Purification:
-
Concentrate the cleavage solution under reduced pressure.
-
Purify the crude PROTAC using preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol is used to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.[10]
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against POI and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation at each PROTAC concentration and calculate the DC50 value.
Signaling Pathway: The Cereblon-Mediated Degradation Cascade
The efficacy of thalidomide-based PROTACs is intrinsically linked to the cellular ubiquitin-proteasome pathway, with Cereblon acting as the key substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[6]
Conclusion
Thalidomide-based PROTACs represent a mature and highly effective platform for the targeted degradation of proteins, including those that have been challenging to address with conventional small-molecule inhibitors. By understanding the fundamental principles of their mechanism, employing robust experimental protocols for their synthesis and evaluation, and appreciating the intricacies of the cellular machinery they hijack, researchers can continue to expand the reach of this powerful therapeutic modality. The continued exploration of novel linkers, such as azetidine-containing motifs, and the identification of new E3 ligases will undoubtedly fuel the development of the next generation of protein degraders, bringing us closer to a future where no protein is considered "undruggable."
References
- 1. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Chemical Properties and Stability of Thalidomide-azetidine-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-azetidine-CHO is a synthetic, heterobifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a crucial building block, incorporating a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN) and an azetidine-carbaldehyde linker. This linker provides a reactive aldehyde group for conjugation to a target protein ligand, enabling the formation of a ternary complex (Target Protein : PROTAC : E3 Ligase) that leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comprehensive overview of the known chemical properties and stability of this compound, alongside detailed experimental protocols and pathway visualizations to support its application in drug discovery and development.
Chemical Properties
While specific experimental data for this compound is not extensively published in peer-reviewed literature, its chemical properties can be inferred from supplier safety data sheets (SDS) and the known characteristics of its constituent moieties: the thalidomide (B1683933) core and the azetidine (B1206935) linker.
| Property | Value | Source/Comment |
| Chemical Name | 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₁₇H₁₅N₃O₅[1] | From Supplier Data |
| CAS Number | 2416132-70-0[1] | From Supplier Data |
| Molecular Weight | 341.32 g/mol | Calculated |
| Appearance | Solid[2] | From Supplier SDS. Typically a white to off-white powder. |
| Melting Point | No data available | Not provided in supplier SDS. Thalidomide has a melting point of 269–271 °C.[3] |
| Boiling Point | No data available | Not provided in supplier SDS. |
| Solubility | No data available | Not provided in supplier SDS. Thalidomide itself has low aqueous solubility. The azetidine-CHO moiety may slightly increase polarity. |
| Storage Temperature | -20°C[1] | Recommended by suppliers to ensure stability. |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and efficacy in biological assays. While specific stability studies on this molecule are not publicly available, the stability can be extrapolated from studies on thalidomide and its analogs.
Hydrolytic Stability: The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide core are susceptible to hydrolysis, particularly at alkaline pH.[4] Studies on thalidomide and its N-alkyl analogs have shown half-lives ranging from 25 to 35 hours at 32°C in a pH 6.4 phosphate (B84403) buffer.[5] The aldehyde group in this compound is also reactive and can be prone to oxidation or other transformations, especially in aqueous solutions over time.
Thermal Stability: As a solid, the compound is expected to be relatively stable at its recommended storage temperature of -20°C. Upon heating, thalidomide is known to decompose and emit toxic fumes of nitrogen oxides.
Photostability: There is no specific data on the photostability of this compound. As a general precaution for complex organic molecules, it is advisable to store it protected from light.
Experimental Protocols
The following are representative experimental protocols for the synthesis and stability assessment of a thalidomide-based PROTAC linker, analogous to this compound. These are provided for illustrative purposes and may require optimization for specific applications.
Protocol 1: Representative Synthesis of a Functionalized Azetidine Linker for PROTACs
This protocol outlines a general method for the synthesis of functionalized azetidines that can be adapted for the synthesis of this compound.[6]
Materials:
-
Appropriately protected starting materials (e.g., N-Boc-azetidine derivative)
-
Reagents for functional group manipulation (e.g., oxidation, reduction, coupling reagents)
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Purification materials (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Starting Material Preparation: Begin with a commercially available or synthesized protected azetidine derivative.
-
Functional Group Interconversion: Introduce the desired functionality. For an aldehyde, this may involve the oxidation of a primary alcohol using a mild oxidizing agent like Dess-Martin periodinane in DCM.
-
Deprotection: If necessary, remove any protecting groups under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Coupling to Thalidomide Moiety: React the functionalized azetidine with a suitable thalidomide derivative (e.g., 4-fluoro-thalidomide) in the presence of a base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF.
-
Purification: Purify the final product using column chromatography on silica gel to obtain the desired this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: HPLC-Based Stability Assay for PROTACs
This protocol describes a general method to assess the stability of a PROTAC molecule like this compound in a buffered solution.[7][8]
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubation: Incubate the sample solution at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and halt degradation.
-
Centrifugation: Centrifuge the quenched samples to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.
-
Data Analysis: Monitor the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). The half-life (t₁/₂) of the compound can be determined by plotting the natural logarithm of the remaining percentage against time.
Signaling Pathway and Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[9] This binding event, facilitated by the PROTAC, brings a target protein into close proximity to the E3 ligase machinery, leading to the target's ubiquitination and subsequent degradation by the proteasome.[10][11]
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC utilizing a thalidomide-based ligand to recruit the CRL4-CRBN E3 ubiquitin ligase for target protein degradation.
Caption: Catalytic cycle of a PROTAC utilizing this compound.
Experimental Workflow for Assessing PROTAC-Mediated Protein Degradation
The following diagram outlines a typical experimental workflow to confirm the Cereblon-dependent, proteasome-mediated degradation of a target protein by a PROTAC synthesized using this compound.
Caption: Workflow for validating PROTAC-mediated protein degradation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. targetmol.com [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Thalidomide-Azetidine-CHO Bioconjugation for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] Thalidomide and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase.[2][3][] This document details a novel bioconjugation strategy for the synthesis of PROTACs utilizing a thalidomide-azetidine-carbaldehyde (CHO) moiety.
The azetidine (B1206935) ring provides a rigid and synthetically versatile component of the linker, while the terminal aldehyde group allows for specific covalent conjugation to a target protein. This protocol describes the metabolic incorporation of an unnatural amino acid bearing a compatible nucleophile into a target protein expressed in Chinese Hamster Ovary (CHO) cells, followed by chemoselective ligation with the thalidomide-azetidine-CHO linker-ligand.
Signaling Pathway and Mechanism
The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of the synthesized PROTAC.
Experimental Workflow
The overall workflow involves the expression of the target protein with a bioorthogonal handle in CHO cells, purification, and subsequent bioconjugation with the this compound linker-ligand.
References
Application Notes and Protocols for Targeted Protein Degradation using Thalidomide-Azetidine-CHO-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a protein of interest (POI).
This document provides detailed application notes and protocols for utilizing a specific class of PROTAC building blocks: Thalidomide-azetidine-CHO. This E3 ligase ligand-linker conjugate incorporates a thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and an azetidine-containing linker with a terminal aldehyde (CHO) for conjugation to a POI-binding ligand. The azetidine (B1206935) ring offers a degree of rigidity to the linker, which can be crucial for optimizing the formation of a productive ternary complex.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein. The PROTAC is subsequently released and can catalytically induce the degradation of multiple POI molecules.
Figure 1: PROTAC-mediated protein degradation pathway.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The following tables present representative quantitative data for thalidomide-based PROTACs to illustrate typical experimental outcomes.
Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |
| dBET1 | Thalidomide | BRD4 | HeLa | ~150 | > 90 |
Note: Data is representative and sourced from publicly available literature to illustrate typical performance.
Table 2: Ternary Complex Formation Parameters for a BET Degrader
| Assay Type | PROTAC | Target Protein | E3 Ligase | Kd (nM) | Cooperativity (α) |
| SPR | dBET1 | BRD4BD2 | VHL | 5.4 | Positive |
| TR-FRET | dBET1 | BRD4 | CRBN | ~150 | ~1 |
Note: SPR data for a VHL-based degrader is shown for illustrative purposes of typical binding affinities. TR-FRET data is for a CRBN-based degrader.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of novel PROTACs. The following protocols outline key experiments for characterizing a this compound based degrader.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of this compound to a POI ligand containing a primary amine via reductive amination.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE) or other suitable anhydrous solvent
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware and purification apparatus (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand in anhydrous DCE.
-
Add this compound (1.0 - 1.2 equivalents) to the solution.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Figure 2: General workflow for PROTAC synthesis.
Protocol 2: Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for each sample and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
Figure 3: Experimental workflow for Western Blotting.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Antibody against the target protein for IP
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration around its DC50, with or without a proteasome inhibitor (e.g., 10 µM MG132), for 4-6 hours.
-
Cell Lysis: Lyse the cells using IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and perform a Western blot as described in Protocol 2.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the high-molecular-weight ubiquitin smear in the PROTAC and proteasome inhibitor co-treated sample compared to controls confirms the mechanism of action.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. The methodologies and representative data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel degraders. By following these protocols, scientists can effectively characterize the potency, efficacy, and mechanism of action of their PROTACs, thereby accelerating the development of new therapeutics for a wide range of diseases.
References
Application Notes and Protocols: Click Chemistry Applications with Functionalized Thalidomide Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of click chemistry with functionalized thalidomide (B1683933) linkers, a powerful strategy in modern drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). By leveraging the modular and efficient nature of click chemistry, researchers can rapidly synthesize and evaluate a diverse range of thalidomide-based PROTACs for targeted protein degradation.
Introduction to Thalidomide in Targeted Protein Degradation
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have been repurposed as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This activity forms the basis of their use in PROTACs, which are heterobifunctional molecules designed to bring a target protein of interest (POI) into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3]
Click chemistry provides a robust and versatile method for conjugating functionalized thalidomide moieties to various POI ligands. The most common click reactions employed are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which offer high yields, broad functional group tolerance, and mild reaction conditions.[4]
Data Presentation: Efficacy of Thalidomide-Based PROTACs
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values. The following tables summarize quantitative data for several thalidomide-based PROTACs developed using click chemistry linkers.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | BRD4 | Pomalidomide | PEG/Alkyl | < 1 | > 95 | Jurkat |
| Compound 16 | EGFR | Pomalidomide | PEG | 32.9 | 96 | A549 |
| ZB-S-29 | SHP2 | Thalidomide | PEG | 6.02 | >90 | MV4-11 |
| PROTAC IDO1 Degrader-1 | IDO1 | Pomalidomide | Click Chemistry Linker | 2840 | 93 | HeLa |
| NU223612 | IDO1 | Thalidomide derivative | Click Chemistry Linker | 329 | >70 | U87 |
Signaling Pathways and Experimental Workflows
The mechanism of action of a thalidomide-based PROTAC involves the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation. This process and the general workflow for developing and evaluating these degraders are illustrated below.
Experimental Protocols
This section provides detailed methodologies for the synthesis of functionalized thalidomide linkers and their subsequent use in click chemistry reactions to generate PROTACs.
Protocol 1: Synthesis of Alkyne-Functionalized Thalidomide
This protocol describes the synthesis of an alkyne-functionalized thalidomide via alkylation of 4-hydroxythalidomide.
Materials:
-
4-Hydroxythalidomide
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexane) to afford the desired alkyne-functionalized thalidomide.
Protocol 2: Synthesis of Azide-Functionalized Thalidomide
This protocol details the synthesis of an azide-functionalized thalidomide starting from 4-aminothalidomide.[5]
Materials:
-
4-Aminothalidomide
-
Azido-PEG-acid (e.g., 1-azido-3,6,9-trioxaundecan-11-oic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
EtOAc
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the azido-PEG-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 4-aminothalidomide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the azide-functionalized thalidomide.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized thalidomide with an azide-containing POI ligand.
Materials:
-
Alkyne-functionalized thalidomide
-
Azide-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
tert-Butanol/Water (1:1) or DMSO/Water solvent mixture
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized thalidomide (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5.0 eq) in water.
-
Prepare a solution of CuSO₄·5H₂O (0.1 eq) and, if used, THPTA (0.5 eq) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final PROTAC product by preparative HPLC or silica gel chromatography.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-functionalized thalidomide with a strained alkyne (e.g., DBCO)-functionalized POI ligand.[4]
Materials:
-
Azide-functionalized thalidomide
-
DBCO-functionalized POI ligand
-
DMSO or other suitable solvent
Procedure:
-
Dissolve the azide-functionalized thalidomide (1.0 eq) and the DBCO-functionalized POI ligand (1.1 eq) in the chosen solvent.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can often be purified directly by preparative HPLC.
Protocol 5: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a thalidomide-based PROTAC.[5]
Materials:
-
Cell line expressing the POI
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control.
-
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.
Conclusion
The combination of functionalized thalidomide linkers and click chemistry provides a powerful and streamlined approach for the synthesis of PROTACs. These application notes offer a foundational guide for researchers to design, synthesize, and evaluate novel thalidomide-based degraders for a wide range of therapeutic targets. The modularity of this approach facilitates the rapid optimization of linker length and composition, which is often crucial for achieving potent and selective protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs Utilizing Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives, such as pomalidomide (B1683931) and lenalidomide, are widely used as E3 ligase recruiters, binding to the Cereblon (CRBN) substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1]
Solid-phase synthesis offers a streamlined and efficient approach for the preparation of PROTAC libraries, simplifying purification and enabling high-throughput synthesis.[2] This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs incorporating thalidomide derivatives.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of thalidomide-based PROTACs typically involves the immobilization of a thalidomide derivative or a linker onto a solid support, followed by the sequential addition of the other components. A common strategy is to use a pre-loaded resin with the thalidomide moiety and a linker, which simplifies the subsequent coupling of the POI ligand.[4]
Data Presentation: Quantitative Summary of Solid-Phase Synthesis
The following tables summarize typical quantitative data for the solid-phase synthesis of thalidomide derivatives and a representative PROTAC. Yields and purities are dependent on the specific substrates, resin, and reaction conditions.
Table 1: Solid-Phase Synthesis of Thalidomide Analogues [5]
| Step | Reagent/Condition | Time (h) | Temperature | Yield (%) | Purity (%) |
| Resin Loading | Phthalic anhydride (B1165640), TEA, DMAP, DMF | 18 | Room Temp | - | - |
| Amide Coupling | α-aminoglutarimide, DIC, HOBt, DMF | 18 | Room Temp | - | - |
| Cleavage & Cyclization | 5% TFA in toluene | 4-12 | Reflux | 40.3 - 98.1 | 92.3 - 98.9 |
Table 2: Representative Solid-Phase Synthesis of a BRD4-Targeting PROTAC [1][6]
| PROTAC | Target | Linker Type | Overall Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) |
| dBET1 analogue | BRD4 | PEG | Not Reported | >95 (HPLC) | < 1 | > 90 |
| PROTAC 5 | BRD4 | Alkyl | Not Reported | >95 (HPLC) | - | - |
| PROTAC 6 | BRD4 | Alkyl | Not Reported | >95 (HPLC) | - | - |
| PROTAC 7 | BRD4 | Alkyl | Not Reported | >95 (HPLC) | - | - |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Thalidomide-Linker Intermediate
This protocol describes the synthesis of a thalidomide derivative attached to a linker on a solid support, which can then be used to couple a POI ligand.
Materials and Reagents:
-
Hydroxymethyl polystyrene resin (1% DVB, 1.0-2.0 mmol/g loading)
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
α-aminoglutarimide hydrochloride
-
Linker with a terminal amine and a protected functional group (e.g., Boc-protected amine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Phthalic Anhydride Coupling: Drain the DMF and add a solution of phthalic anhydride (3 eq.), TEA (3 eq.), and DMAP (0.1 eq.) in DMF. Agitate the mixture at room temperature for 18 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Amide Coupling with Linker: Swell the resin in DMF. In a separate flask, activate the carboxylic acid of the linker (1.5 eq.) with DIC (1.5 eq.) and HOBt (1.5 eq.) in DMF for 10 minutes. Add the activated linker solution to the resin and agitate at room temperature for 18 hours.
-
Washing: Drain and wash the resin as in step 3.
-
Deprotection of Linker: If the linker has a protecting group (e.g., Boc), deprotect it using standard conditions (e.g., 20% TFA in DCM for 30 minutes).
-
Washing and Neutralization: Wash the resin with DCM (3x), and then neutralize with 10% DIPEA in DMF (2x). Wash again with DMF (3x) and DCM (3x).
Protocol 2: Coupling of POI Ligand to the Resin-Bound Thalidomide-Linker
This protocol outlines the coupling of a POI ligand to the prepared resin.
Materials and Reagents:
-
Resin-bound thalidomide-linker from Protocol 1
-
POI ligand with a carboxylic acid functional group
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin-bound thalidomide-linker in anhydrous DMF under a nitrogen atmosphere.
-
Activation and Coupling: In a separate flask, dissolve the POI ligand (1.5 eq.), HATU (1.4 eq.), and DIPEA (3 eq.) in anhydrous DMF. Add this solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature overnight. Monitor the reaction completion using a test cleavage and LC-MS analysis.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
Protocol 3: Cleavage and Purification of the Final PROTAC
This protocol describes the final cleavage of the PROTAC from the solid support and its purification.
Materials and Reagents:
-
Resin-bound PROTAC from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile and water (HPLC grade) with 0.1% TFA
Procedure:
-
Cleavage: Treat the dried resin-bound PROTAC with the cleavage cocktail for 2-3 hours at room temperature.
-
Filtration and Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude PROTAC. Decant the ether and dry the pellet under vacuum.
-
Purification: Purify the crude PROTAC by preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a white solid.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Conclusion
The solid-phase synthesis of thalidomide-based PROTACs provides a robust and efficient platform for the rapid generation of these important molecules for targeted protein degradation studies. The protocols and data presented here offer a comprehensive guide for researchers in the field, enabling the systematic exploration of PROTAC structure-activity relationships to develop novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 5. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assembling a PROTAC Library with an Aldehyde-Functionalized Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] These molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[1][3][4] This document provides detailed application notes and protocols for the assembly of a PROTAC library utilizing an aldehyde-functionalized linker, a versatile handle for rapid and efficient library synthesis.
The use of an aldehyde-functionalized linker allows for the facile coupling with amine-containing building blocks via reductive amination. This chemistry is robust, well-established, and tolerant of a wide range of functional groups, making it ideal for the parallel synthesis of a diverse library of PROTACs.[5][6] These libraries are instrumental in the empirical optimization of PROTACs, enabling the systematic evaluation of linker length, composition, and vectoral geometry to identify potent and selective protein degraders.[1][7]
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.
Caption: PROTAC Mechanism of Action.
Experimental Workflow
The assembly and evaluation of a PROTAC library using an aldehyde-functionalized linker follows a systematic workflow. This process begins with the design and synthesis of the library, followed by cellular screening to identify active degraders, and culminates in the validation of hit compounds.
Caption: Experimental Workflow for PROTAC Library Assembly.
Data Presentation
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for PROTACs synthesized using different linkers.
Table 1: Degradation Activity of Representative PROTACs
| PROTAC ID | Linker Moiety | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A1 | PEG3-aldehyde derived | BRD4 | HEK293 | 89.4 | >90 | [4] |
| PROTAC-A2 | Alkyl-C6-aldehyde derived | BRD4 | HEK293 | >1000 | <20 | [4] |
| PROTAC-B1 | Acylhydrazone (from aldehyde) | ERα | MCF7 | ~10 | >95 | |
| PROTAC-C1 | Alkyl-aldehyde derived | FBXO22 | 293T | 150 | 72 |
Table 2: Physicochemical Properties of Representative PROTACs
| PROTAC ID | Molecular Weight ( g/mol ) | clogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| PROTAC-A1 | ~950 | ~3.5 | ~180 | 3 | 12 |
| PROTAC-A2 | ~880 | ~5.2 | ~150 | 3 | 9 |
| PROTAC-B1 | ~850 | ~4.1 | ~170 | 4 | 10 |
| PROTAC-C1 | ~750 | ~3.8 | ~140 | 2 | 8 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Aldehyde-Functionalized Linker
This protocol describes a general method for preparing a Boc-protected amine-PEG-aldehyde linker.
Reagents and Materials:
-
Boc-NH-PEGn-OH
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Boc-NH-PEGn-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde-functionalized linker.
Protocol 2: Parallel Reductive Amination for PROTAC Library Synthesis
This protocol outlines a method for the parallel synthesis of a PROTAC library in a 96-well plate format.
Reagents and Materials:
-
Amine-functionalized POI ligand (e.g., in a stock solution)
-
Aldehyde-functionalized linker-E3 ligase ligand conjugate (e.g., in a stock solution)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Acetic acid (catalytic amount)
-
96-well reaction block
-
Multichannel pipette
-
Plate shaker
Procedure:
-
To each well of the 96-well reaction block, add the amine-functionalized POI ligand (1.0 eq).
-
Add the aldehyde-functionalized linker-E3 ligase ligand conjugate (1.1 eq) to each well.
-
Add the anhydrous solvent (e.g., DCM) to each well to dissolve the reactants.
-
Add a catalytic amount of acetic acid to each well.
-
Allow the imine formation to proceed by shaking the plate at room temperature for 1-2 hours.
-
Add the reducing agent (NaBH3CN or NaBH(OAc)3, 1.5 eq) to each well.
-
Seal the reaction block and shake at room temperature overnight.
-
Quench the reaction by adding a small amount of water to each well.
-
The crude PROTAC library can be directly used for primary screening ("Direct-to-Biology" approach) after appropriate dilution, or purified by preparative HPLC-MS.
Protocol 3: Determination of PROTAC-Induced Protein Degradation by Western Blot
This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.
Reagents and Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC for the desired time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein versus the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The use of aldehyde-functionalized linkers provides a powerful and efficient strategy for the assembly of PROTAC libraries. The reductive amination chemistry is robust and amenable to high-throughput synthesis, enabling the rapid exploration of the structure-activity relationships that govern PROTAC-mediated protein degradation. The protocols and data presented herein offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted therapy based on ubiquitin-specific proteases, signalling pathways and E3 ligases in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Thalidomide-Azetidine-CHO PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This document provides detailed application notes and protocols for the purification of a specific class of PROTACs constructed from a Thalidomide-based E3 ligase ligand, an azetidine-containing linker, and a moiety compatible with Chinese Hamster Ovary (CHO) cell-based assays.
The purification of these complex molecules is a critical step in their development, directly impacting their efficacy, safety, and reproducibility in preclinical and clinical studies. This guide outlines various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Supercritical Fluid Chromatography (SFC), providing detailed protocols and comparative data to aid researchers in selecting the optimal purification strategy.
Signaling Pathway: CRBN-Mediated Protein Degradation
Thalidomide-based PROTACs function by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Experimental Workflow for PROTAC Purification and Characterization
The overall workflow for purifying and characterizing a synthesized this compound PROTAC involves several key steps, from initial crude purification to final analytical validation.
Data Presentation: Comparative Analysis of Purification Techniques
The selection of a purification technique depends on factors such as the scale of synthesis, the physicochemical properties of the PROTAC, and the desired final purity. The following tables provide a representative comparison of HPLC, Flash Chromatography, and SFC for the purification of Thalidomide-based PROTACs.
Note: The following data is illustrative and may vary depending on the specific PROTAC molecule and experimental conditions.
Table 1: Comparison of Purification Efficiency
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Throughput |
| Flash Chromatography | 80 - 95 | 60 - 80 | High |
| Preparative HPLC | > 98 | 40 - 70 | Low to Medium |
| SFC | > 98 | 50 - 80 | Medium to High |
Table 2: Comparison of Operational Parameters
| Parameter | Flash Chromatography | Preparative HPLC | SFC |
| Stationary Phase | Silica (B1680970), C18 | C18, C8, Phenyl | Chiral, Diol, 2-EP |
| Mobile Phase | Organic Solvents | Acetonitrile/Water, Methanol/Water | Supercritical CO2, Methanol |
| Solvent Consumption | High | High | Low |
| Run Time | Short | Long | Short to Medium |
| Cost | Low | High | Medium to High |
Experimental Protocols
Protocol 1: Flash Chromatography for Initial Purification
Flash chromatography is an effective method for the initial purification of crude PROTAC material, removing major impurities and unreacted starting materials.
Materials:
-
Crude this compound PROTAC
-
Silica gel or C18-functionalized silica
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Flash chromatography system with UV detector
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., Dichloromethane or DMSO). Adsorb the sample onto a small amount of silica gel or celite.
-
Column Packing: Select an appropriate size flash column based on the amount of crude material. Pack the column with silica gel or C18 silica as a slurry in the initial mobile phase.
-
Equilibration: Equilibrate the packed column with the starting mobile phase composition (e.g., 100% Hexanes or a low percentage of organic modifier in the case of reverse phase).
-
Sample Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin the elution with the mobile phase gradient. A typical gradient for normal phase is a gradual increase in the percentage of Ethyl Acetate in Hexanes. For reverse phase, a gradient of increasing Acetonitrile or Methanol in water is used.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the PROTAC.
-
Analysis: Analyze the collected fractions by LC-MS or UPLC to determine the purity of each fraction.
-
Pooling and Concentration: Combine the fractions with the desired purity and concentrate under reduced pressure.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) for High-Purity PROTACs
Preparative HPLC is a high-resolution technique used to achieve high purity of the final PROTAC product.
Materials:
-
Partially purified PROTAC from flash chromatography
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 or other suitable preparative HPLC column
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade), Formic Acid or Trifluoroacetic Acid (TFA)
-
Collection vials
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the PROTAC from its impurities. This method will be scaled up for preparative purification.
-
Sample Preparation: Dissolve the partially purified PROTAC in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Run the gradient method developed in the analytical scale, adjusting the flow rate for the preparative column.
-
Fraction Collection: Collect fractions corresponding to the target PROTAC peak based on the UV signal.
-
Analysis: Analyze the purity of the collected fractions using analytical HPLC or UPLC.
-
Pooling and Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the final purified PROTAC as a solid.
Protocol 3: Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Purification
SFC is a powerful technique that offers advantages in terms of speed, reduced solvent consumption, and unique selectivity, making it suitable for both chiral and achiral purification of complex PROTACs.[1]
Materials:
-
Partially purified PROTAC
-
Preparative SFC system with a UV detector and fraction collector
-
Appropriate SFC column (e.g., Diol, 2-Ethylpyridine)
-
Supercritical CO2
-
Co-solvents: Methanol, Ethanol, Isopropanol (HPLC grade)
-
Additives: Ammonium Hydroxide, Trifluoroacetic Acid
-
Collection vials
Procedure:
-
Method Scouting: Perform analytical SFC screening with a variety of columns and co-solvents to identify the optimal conditions for separation.
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent that is miscible with the SFC mobile phase.
-
System Equilibration: Equilibrate the SFC system and column with the initial mobile phase composition (CO2 and co-solvent).
-
Injection and Separation: Inject the sample and run the SFC gradient. The gradient typically involves increasing the percentage of the co-solvent.
-
Fraction Collection: Collect the fractions containing the purified PROTAC.
-
Analysis: Analyze the purity of the collected fractions by analytical SFC or UPLC.
-
Solvent Removal: Remove the co-solvent under reduced pressure to obtain the final product.
Conclusion
The purification of this compound PROTACs is a critical and often challenging step in their development. The choice of purification technique will depend on the specific requirements of the research. Flash chromatography serves as an excellent initial clean-up step, while preparative HPLC and SFC are employed to achieve the high purity required for biological assays and further development. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can develop a robust and efficient purification strategy for these promising therapeutic agents.
References
Application Notes and Protocols: Measuring Ternary Complex Formation with Thalidomide-Based PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of two ligands connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2] Thalidomide (B1683933) and its analogs are widely used as ligands to recruit the Cereblon (CRBN) E3 ligase.[3][4] The linker, which can incorporate various chemical moieties such as azetidine, plays a crucial role in optimizing the geometry and stability of the key intermediate species: the ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[5][6]
The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[5][7] Therefore, accurately measuring the biophysical parameters of the ternary complex is essential for the rational design and optimization of potent and selective protein degraders.[8] This document provides detailed protocols and application notes for key in vitro and cellular assays used to characterize the formation of ternary complexes induced by thalidomide-based PROTACs.
PROTAC Mechanism of Action
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI.[2] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to low degradation efficiency when working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my thalidomide-based PROTAC shows little to no degradation of my target protein?
A1: When a thalidomide-based PROTAC fails to induce degradation, the problem often stems from one of three areas: the PROTAC molecule itself, the biological environment, or the formation of the crucial ternary complex.[1]
Here are the primary checkpoints:
-
PROTAC Integrity and Purity: Confirm the chemical structure, purity (ideally >95%), and stability of your PROTAC. Degradation in storage or experimental media can significantly impact its activity.[1]
-
E3 Ligase Expression: Verify that your chosen cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933) and its analogs. Low or absent CRBN expression is a frequent cause of failure for thalidomide-based PROTACs.[1][2]
-
Target Engagement: Ensure that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]
-
The "Hook Effect": Be aware that using excessively high concentrations of a PROTAC can be counterproductive. It can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the functional ternary complex (target-PROTAC-CRBN), which diminishes degradation efficiency.[1][3][4] It is crucial to test a broad range of concentrations to identify the optimal window for degradation.[1][4]
Q2: How can I determine if my PROTAC is cell-permeable and engaging the target inside the cell?
A2: Poor cell permeability is a significant hurdle for PROTACs due to their relatively large size and physicochemical properties.[1][5][6] Several methods can be employed to assess cell entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding in live cells, providing evidence of target engagement.[2]
-
NanoBRET™ Ternary Complex Formation Assay: This live-cell assay can confirm that the PROTAC is capable of bringing the target protein and CRBN together inside the cell.[2][3][7][8][9]
-
Live-Cell Imaging: This method allows for the real-time visualization and quantification of PROTAC-induced protein degradation within a physiological context.[10]
Q3: My dose-response curve is bell-shaped. What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC across a broad concentration range (e.g., picomolar to high micromolar) to identify the optimal concentration for degradation and the point at which the hook effect begins.[4][11]
-
Optimize PROTAC Concentration: Once the optimal concentration is determined, use it for subsequent experiments to maximize degradation and avoid the inhibitory effects of high concentrations.[4]
Q4: What role does the linker play in PROTAC efficiency, and how can it be optimized?
A4: The linker is a critical component that connects the target-binding ligand to the E3 ligase ligand. Its length, composition, and attachment points are crucial for the formation and stability of the ternary complex.[2][5][12] An improperly designed linker can lead to steric hindrance or an unfavorable orientation of the target and E3 ligase, preventing efficient ubiquitination.[12]
Linker optimization strategies include:
-
Varying Linker Length and Composition: Synthesize and test a series of PROTACs with different linker lengths and chemical properties (e.g., PEG, alkyl chains) to identify the optimal configuration for ternary complex formation.[2]
-
Introducing Rigidity: In some cases, incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) rings into the linker can improve the stability of the ternary complex and enhance degradation.[5][13]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No or low target protein degradation observed. | 1. Inefficient ternary complex formation. 2. Low expression of the target protein or CRBN. 3. Poor cell permeability or rapid metabolism of the PROTAC. | 1. Optimize PROTAC concentration to avoid the "hook effect." 2. Modify the linker to improve ternary complex stability. 3. Verify protein expression levels using Western Blot. 4. Assess cell permeability and target engagement with CETSA or NanoBRET™ assays.[2] |
| A pronounced "hook effect" is observed. | 1. High PROTAC concentration favoring binary complex formation. 2. High binary binding affinities of the PROTAC for the target or CRBN. | 1. Perform a detailed dose-response experiment to determine the optimal concentration. 2. Consider designing PROTAC analogs with slightly lower binary affinities to favor ternary complex formation.[11] |
| Degradation is observed, but the Dmax is low. | 1. Suboptimal ternary complex conformation. 2. Inefficient ubiquitination of the target protein. | 1. Systematically modify the linker to improve the geometry of the ternary complex. 2. Perform an in vitro ubiquitination assay to confirm that the PROTAC can mediate the ubiquitination of the target protein. |
| Inconsistent results between experiments. | 1. Poor solubility of the PROTAC. 2. Instability of the PROTAC in solution. | 1. Measure the kinetic and thermodynamic solubility of your PROTAC.[14] 2. Use formulation strategies such as co-solvents (e.g., DMSO, PEG) to improve solubility. 3. Evaluate the stability of the PROTAC in your experimental media over time using LC-MS/MS.[2] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[3][15][16]
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[3][15]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.[3]
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of degradation.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.[17]
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified E3 ligase complex (e.g., DDB1-CUL4A-RBX1-CRBN)
-
Purified target protein
-
Ubiquitin
-
ATP
-
Thalidomide-based PROTAC
-
10X Ubiquitination Buffer
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a vehicle-only control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the target protein.
-
Analysis: A successful ubiquitination event will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein.[17]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[1]
Materials:
-
Cell lysate from PROTAC-treated cells
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse cells treated with the PROTAC or vehicle control.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Add the primary antibody against the target protein to the pre-cleared lysate and incubate overnight at 4°C. Add fresh Protein A/G beads and incubate for another 2-4 hours.[1]
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.[1]
-
Elution: Elute the protein complexes from the beads.[1]
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for CRBN. A band for CRBN in the lane where the target protein was pulled down indicates ternary complex formation.[1]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 7. Ternary Complex Formation [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Azetidine-CHO PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for Proteolysis Targeting Chimeras (PROTACs) composed of a thalidomide-based E3 ligase ligand, an azetidine-containing warhead, and targeting proteins in Chinese Hamster Ovary (CHO) cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the target protein binder to the E3 ligase ligand.[1] It is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Q2: How does linker length impact the efficacy of Thalidomide-azetidine-CHO PROTACs?
A2: Linker length significantly affects the formation and stability of the POI-PROTAC-E3 ternary complex.[] An optimal linker length is essential for achieving the maximum interaction between the protein of interest (POI) and the E3 ligase, leading to efficient ubiquitination and degradation of the POI.[] A linker that is too short may cause steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long might lead to the formation of a non-productive complex where ubiquitination does not occur efficiently.[3] The ideal length is target-dependent and often requires empirical determination.[1]
Q3: What are the most common types of linkers used in PROTAC design?
A3: PROTAC linkers can be broadly categorized as flexible or rigid.[] Flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains, are the most commonly used.[] Rigid linkers, which include structures like cycloalkanes (e.g., piperazine (B1678402) and piperidine), are often employed to improve the solubility and stability of the ternary complex.[][4]
Q4: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5] To mitigate this, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to test the PROTAC at lower concentrations (nanomolar to low micromolar range).[5]
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
-
Question: My Thalidomide-azetidine PROTAC shows weak or no degradation of the target protein in CHO cells. What are the possible causes and how can I troubleshoot this?
-
Answer:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[5]
-
Troubleshooting: Modify the linker to improve physicochemical properties, such as by incorporating more hydrophilic groups or employing prodrug strategies.[5]
-
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for degradation.[6] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[6]
-
Troubleshooting: Systematically vary the linker length and composition.[5] Synthesize a library of PROTACs with different linker lengths (e.g., varying lengths of PEG or alkyl chains) to identify the optimal configuration.[]
-
-
Incorrect E3 Ligase Expression: The chosen E3 ligase (in this case, Cereblon, which is recruited by thalidomide) may not be sufficiently expressed in CHO cells.
-
Troubleshooting: Confirm the expression of Cereblon (CRBN) in your CHO cell line via Western blot or qPCR.[6]
-
-
Issue 2: Poor Solubility of the Synthesized PROTAC
-
Question: My purified Thalidomide-azetidine PROTAC has poor solubility in aqueous buffers and cell culture media. How can I address this?
-
Answer:
-
Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.[6] While PEG linkers generally improve water solubility compared to alkyl chains, the overall lipophilicity of the PROTAC can still be high.[7]
-
Troubleshooting: Consider synthesizing analogs with more hydrophilic linkers, such as longer PEG chains.[8]
-
-
Formulation: For in vitro and cellular assays, you may need to use a small amount of an organic co-solvent like DMSO.[7]
-
Troubleshooting: Be mindful of the final DMSO concentration in your cellular assays, as it can be toxic to cells at higher concentrations (typically should be kept below 0.5%).[7]
-
-
Data Presentation
Table 1: Impact of Linker Type and Length on PROTAC Performance (General Observations)
| Linker Type | Common Lengths | Advantages | Disadvantages | Key Considerations |
| Alkyl Chains | 3-12 atoms | - Can provide necessary spacing with some rigidity.[1] | - Can increase hydrophobicity, potentially reducing solubility.[1] | - Systematic variation of chain length is crucial for optimization.[] |
| PEG Linkers | 2-8 PEG units | - Increases hydrophilicity and solubility.[8] - Flexible, allowing for conformational adjustments.[9] | - Can be too flexible, leading to non-productive ternary complex formation.[] | - Balance between flexibility and pre-organization of the ternary complex is key.[10] |
| Rigid Linkers (e.g., Piperazine) | N/A | - Can improve ternary complex stability.[] - May enhance cell permeability.[4] | - Can introduce steric hindrance if not properly designed.[] | - The pKa of the piperazine ring can be influenced by nearby chemical groups.[4] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation in CHO Cells
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.[7]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).[7]
-
-
Data Analysis:
-
Perform densitometry analysis to quantify the relative protein levels.[11]
-
Protocol 2: Ternary Complex Formation Assay using TR-FRET (General Protocol)
-
Reagents and Materials:
-
Purified recombinant target protein (tagged, e.g., with His-tag).
-
Purified recombinant E3 ligase complex (e.g., CRBN-DDB1, tagged with GST).
-
Thalidomide-azetidine PROTAC.
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2).[11]
-
Assay buffer (e.g., PBS with 0.01% Tween-20).[11]
-
Low-volume 384-well plates.[11]
-
TR-FRET enabled plate reader.[11]
-
-
Methodology:
-
Prepare a serial dilution of the PROTAC in assay buffer.[11]
-
Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.[11]
-
Add the TR-FRET donor and acceptor reagents.[11]
-
Incubate at room temperature for a specified time to allow for complex formation.[11]
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.[11]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
Mandatory Visualizations
Caption: Mechanism of action for a Thalidomide-azetidine PROTAC in CHO cells.
Caption: Workflow for optimizing linker length for PROTACs.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect in PROTACs that utilize thalidomide-based ligands for Cereblon (CRBN) E3 ligase recruitment.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve.[1][3][4] Maximum degradation is observed at an optimal, intermediate concentration, with reduced degradation at both lower and higher concentrations.[1][3] This phenomenon occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2][5]
Q2: What causes the hook effect with thalidomide-based PROTACs?
A2: The hook effect in thalidomide-based PROTACs is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2][3] A PROTAC's function relies on forming a productive ternary complex consisting of the target protein, the PROTAC, and the CRBN E3 ligase.[2][6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the CRBN E3 ligase, forming binary complexes (Target-PROTAC or CRBN-PROTAC).[2][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2][3]
Q3: Why is it important to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental results.[1][2] A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[1][2] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and lead optimization.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the onset and severity of the hook effect, including:
-
PROTAC Concentration: This is the most direct contributor, with high concentrations favoring binary complex formation.[1]
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a role.[1] High binary binding affinities can favor the formation of binary complexes.[4]
-
Cooperativity: Positive cooperativity, where the binding of one protein partner increases the affinity for the other, can help stabilize the ternary complex and mitigate the hook effect.[1][7]
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase, as well as cellular efflux pump activity, can influence the intracellular concentration of the PROTAC and thus the hook effect.[1][8]
-
Linker Length and Composition: The linker is critical for the stability and geometry of the ternary complex.[4][9]
Troubleshooting Guides
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[1][2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Re-evaluate DC50 and Dmax: Use a non-linear regression model that can accommodate a bell-shaped curve to accurately calculate DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[1]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration and at a higher, "hooked" concentration to understand the kinetics.[1]
-
Problem 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: You may be testing at a concentration that falls within the hook effect region, or the PROTAC may have poor cell permeability.[1][2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Test a very broad range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.[2]
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][7] This can provide direct evidence of ternary complex formation and help identify the optimal concentration range.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider performing cell permeability assays if degradation is consistently low.[1][2]
-
Problem 3: How can I mitigate the hook effect in my experiments?
-
Solutions:
-
Enhance Cooperativity: Rationally design the PROTAC linker to introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1][7] This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.
-
Optimize the Linker: Systematically vary the length and composition of the linker to identify a PROTAC with a reduced hook effect.[5]
-
Modify the Thalidomide (B1683933) Ligand: Structural modifications to the thalidomide moiety can alter binding affinities and ternary complex geometry, potentially reducing the hook effect.[5]
-
Data Presentation
Table 1: Illustrative Degradation Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| 0.1 nM | 98% |
| 1 nM | 85% |
| 10 nM | 50% (DC50) |
| 100 nM | 15% (Dmax) |
| 1 µM | 45% |
| 10 µM | 80% |
Caption: Example data from a Western blot quantification showing a bell-shaped dose-response curve characteristic of the hook effect. The DC50 is the concentration at which 50% degradation is achieved, and Dmax represents the maximal degradation observed.
Table 2: Biophysical Measurement of Ternary Complex Formation
| PROTAC Concentration | AlphaLISA Signal (Arbitrary Units) |
| 0.1 nM | 1500 |
| 1 nM | 5000 |
| 10 nM | 25000 |
| 100 nM | 80000 |
| 1 µM | 30000 |
| 10 µM | 8000 |
Caption: Representative AlphaLISA data demonstrating the formation of the ternary complex. The signal intensity is proportional to the amount of complex formed, and a decrease in signal at higher PROTAC concentrations is indicative of the hook effect.
Experimental Protocols
Protocol 1: Quantitative Western Blot for Dose-Response Analysis
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to observe any potential hook effect.[10] Include a vehicle-only control (e.g., DMSO).[2]
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Assay Plate Setup:
-
Bead Addition:
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.[4]
Mandatory Visualizations
Caption: PROTAC mechanism of action and the origin of the hook effect.
Caption: Troubleshooting workflow for investigating the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
PROTAC Design Technical Support Center: Enhancing Ternary Complex Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for refining Proteolysis Targeting Chimera (PROTAC) design to improve ternary complex stability and overall degradation efficacy.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
Q1: My PROTAC isn't causing degradation of my target protein. What are the common reasons and how can I troubleshoot this?
A1: Lack of degradation is a common issue with multiple potential causes. A systematic approach is crucial for diagnosis. Key factors to investigate include cell permeability, target engagement, and the formation of a productive ternary complex.[1]
Troubleshooting Steps:
-
Confirm Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][2] Assess intracellular concentrations using methods like LC-MS/MS. If permeability is low, consider optimizing the linker to improve physicochemical properties, such as reducing polarity or introducing features that enhance cell uptake.[1][3] Prodrug strategies can also be employed to mask polar groups.[1][2]
-
Verify Binary Engagement: Ensure your PROTAC binds to both the target Protein of Interest (POI) and the E3 ligase independently. Use in-cell target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm binding in a cellular context.[1]
-
Assess Ternary Complex Formation: The core of PROTAC function is the formation of a stable POI-PROTAC-E3 ligase ternary complex.[4][5] Use biophysical assays like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure complex formation and stability.[1][4]
-
Check for Productive Ubiquitination: A ternary complex may form but not in a conformation that allows for efficient ubiquitin transfer from the E2-conjugating enzyme to the POI.[1][6] Perform in-vitro or in-cell ubiquitination assays to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[1] If not, this points to a problem with the geometry of the ternary complex, often requiring linker redesign.[1]
Q2: I'm observing a "hook effect" in my degradation experiments. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because excessive PROTAC concentrations favor the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex required for degradation.[1]
Mitigation Strategies:
-
Dose-Response Curve: Always perform experiments across a wide range of concentrations to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[1]
-
Lower Concentrations: Test your PROTAC at lower concentrations (e.g., nanomolar to low micromolar) to find the "sweet spot" for maximal degradation.[1]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[1][7]
Q3: My PROTAC shows good binary binding to both the target and the E3 ligase, but it's a poor degrader. What is the likely problem?
A3: This common scenario strongly suggests an issue with ternary complex formation or stability. While binary affinities are important, the ability of the PROTAC to effectively bring the two proteins together into a stable and productive complex is paramount.[8]
Potential Issues:
-
Negative Cooperativity: The binding of one protein partner to the PROTAC may hinder the binding of the second partner. This results in a thermodynamically unstable ternary complex that cannot accumulate to a sufficient concentration to drive degradation.[7]
-
Poor Linker Design: The linker's length, rigidity, and attachment points may not allow for a favorable orientation between the POI and E3 ligase, preventing the formation of stabilizing protein-protein interactions.[9][10][11]
-
Unproductive Complex Geometry: Even if a stable complex forms, its geometry might not place a lysine (B10760008) residue on the target's surface in proximity to the E3 ligase's active site for ubiquitination.[1][6]
Solutions:
-
Measure Ternary Complex Properties: Use biophysical assays (SPR, ITC, TR-FRET, NanoBRET) to quantify the ternary complex's stability (Kd), kinetics (dissociation half-life), and cooperativity (alpha).[1][4][8][] A long ternary complex dissociation half-life often correlates well with effective degradation.[8]
-
Systematically Optimize the Linker: Vary the linker's length, chemical composition (e.g., PEG vs. alkyl), and attachment points to find an optimal design that promotes a stable and productive ternary complex.[1][10][11][13]
-
Change the E3 Ligase: Different E3 ligases may form more favorable interactions with the target protein, leading to enhanced ternary complex stability and degradation.[1][14]
Q4: What is "cooperativity" in the context of PROTACs, and how does it impact efficacy?
A4: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., POI) to the PROTAC affects the PROTAC's affinity for the other protein (e.g., E3 ligase).[15] It is a critical parameter for understanding and optimizing ternary complex stability.[7][16]
-
Positive Cooperativity (α > 1): The formation of the POI-PROTAC binary complex increases the affinity for the E3 ligase. This is highly desirable as it stabilizes the ternary complex, leading to more efficient degradation.[7][15]
-
Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein. This destabilizes the ternary complex and can lead to poor degradation, even with strong binary binders.[7]
-
No Cooperativity (α = 1): The binding events are independent.
Cooperativity arises from the formation of new, favorable protein-protein interactions between the POI and the E3 ligase at the interface created by the PROTAC.[15] A high degree of positive cooperativity can rescue weak binary affinities and is a key goal of rational PROTAC design.[7]
Q5: How does linker design affect ternary complex stability and overall PROTAC performance?
A5: The linker is not just a simple spacer; it is a critical determinant of PROTAC efficacy that heavily influences the stability and geometry of the ternary complex.[9][10][11] Rational linker design is essential for developing potent degraders.[10][13]
-
Length: Linker length must be optimized for each POI-E3 ligase pair.[11] A linker that is too short may cause steric clashes, while one that is too long can increase flexibility, potentially reducing the stability of the ternary complex.[17]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties.[11]
-
PEG linkers are hydrophilic and can improve solubility but may decrease cell permeability.
-
Alkyl linkers are more hydrophobic, which can enhance cell permeability but may lower solubility.[11]
-
-
Attachment Points: The exit vector from the ligand binding pocket is crucial.[11][13] The points where the linker connects to the two ligands dictate the relative orientation of the recruited proteins and the potential for forming favorable protein-protein contacts.[11]
-
Rigidity: Incorporating rigid elements (e.g., benzene (B151609) rings) into the linker can pre-organize the PROTAC for a more favorable binding conformation, potentially improving the stability of the ternary complex.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for the well-characterized BRD4-degrading PROTAC MZ1, illustrating the concepts of binary binding, ternary complex formation, and cooperativity.
Table 1: Binary and Ternary Binding Affinities of MZ1 [18]
| Interaction | Assay | Dissociation Constant (KD) |
| MZ1 + VHL E3 Ligase | ITC | 66 nM |
| MZ1 + VHL E3 Ligase | SPR | 29 nM |
| MZ1 + BRD4BD2 | ITC | 4 nM |
| MZ1 + BRD4BD2 | SPR | 1 nM |
| VHL + (MZ1 + BRD4BD2) [Ternary] | ITC | 4 nM |
Table 2: Cooperativity of MZ1 with BET Bromodomains [8][15]
| Ternary Complex | Cooperativity (α) | Thermodynamic Stability (ΔG) |
| VCB:MZ1:BRD4BD2 | ~15 | Lower (More Stable) |
| VCB:MZ1:BRD4BD1 | Lower | Higher (Less Stable) |
Data indicates that MZ1 forms a highly cooperative and stable ternary complex with VHL and the second bromodomain (BD2) of BRD4, which drives its degradation selectivity.
Key Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the real-time kinetics (association/kon and dissociation/koff rates) and affinity (KD) of binding interactions.[8][]
-
Chip Preparation: Immobilize one of the purified proteins, typically the E3 ligase (e.g., biotinylated VHL complex), onto a streptavidin-coated sensor chip.[11][19]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary KD (E3-PROTAC).
-
Inject a series of concentrations of the POI over a surface where the PROTAC is captured (if possible) or use an alternative method.
-
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the POI pre-incubated with a series of concentrations of the PROTAC.[11]
-
Injection: Flow these pre-incubated mixtures over the immobilized E3 ligase surface. The resulting sensorgrams measure the formation and dissociation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD,ternary) for the ternary complex.[20]
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary .[20]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[][19]
-
Protein and Ligand Preparation:
-
Express and purify recombinant POI and the E3 ligase complex.
-
Dialyze all proteins extensively into the same buffer to minimize buffer mismatch artifacts.[19]
-
Dissolve the PROTAC in the same buffer, ensuring the final solvent concentration (e.g., DMSO) is matched between the syringe and cell solutions.[19]
-
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the E3 ligase solution to determine its binary binding thermodynamics.
-
-
Ternary Titration:
-
Method A: Titrate the PROTAC into a solution containing a mixture of both the POI and the E3 ligase.
-
Method B (Preferred): Prepare a solution of one protein (e.g., POI) and saturate it with the PROTAC. Titrate this binary complex solution into the solution of the second protein (E3 ligase).[19]
-
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole against the molar ratio. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters for ternary complex formation.[11]
Protocol 3: NanoBRET Assay for In-Cell Ternary Complex Formation
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay used to measure protein-protein interactions in living cells, providing real-time feedback on ternary complex dynamics.[]
-
Cell Line Engineering: Create a stable cell line that expresses the POI fused to a NanoLuciferase (NLuc) donor (e.g., using HiBiT tagging) and the E3 ligase fused to a HaloTag acceptor.[8]
-
Cell Plating: Seed the engineered cells into a multi-well plate (e.g., 96-well white plate).
-
Labeling: Add the HaloTag fluorescent ligand (the acceptor) to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate to allow for ternary complex formation.
-
Substrate Addition: Add the NLuc substrate (furimazine) to the cells.
-
Signal Detection: Immediately measure the luminescence at two wavelengths (donor emission, ~460 nm; acceptor emission, ~610 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates that the PROTAC is bringing the POI and E3 ligase into close proximity, confirming ternary complex formation inside living cells.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933), pomalidomide (B1683931), or lenalidomide (B1683929) moiety. This component acts as a molecular glue, recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized neosubstrates are zinc finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][3] The degradation of these proteins can lead to unintended biological consequences, including immunomodulatory effects and potential teratogenicity.[1][4]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the degradation efficiency decreases.[5] This occurs because an excess of the PROTAC molecule favors the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase).[1][3] These binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially exacerbating off-target effects.[1][3]
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: Key strategies focus on modifying the thalidomide or its analogs to decrease affinity for neosubstrates while maintaining CRBN recruitment for on-target degradation. Approaches include:
-
Modification of the phthalimide (B116566) ring: Introducing bulky substituents at the C5 or C6 position of the phthalimide ring can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1][4]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partly mediated by hydrogen bonds. Masking these donor sites can reduce off-target binding.[1][6]
-
Linker optimization: Systematically modifying the linker length, composition, and attachment point can influence the geometry of the ternary complex, potentially favoring on-target degradation over off-target effects.[2][7]
-
Employing alternative E3 ligase ligands: If feasible, redesigning the PROTAC to utilize a different E3 ligase, such as von Hippel-Lindau (VHL), can be effective as VHL has a different off-target profile.[1][7]
Troubleshooting Guides
Problem 1: Significant degradation of known neosubstrates (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Causes | Solutions |
| The pomalidomide or thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.[1] | 1. Modify the CRBN ligand: Synthesize and test PROTAC variants with modifications to the phthalimide ring (e.g., at the C5 or C6 position) to sterically hinder neosubstrate binding.[1][4] 2. Mask hydrogen-bond donors on the phthalimide ring.[1] |
| The concentration of the PROTAC used is too high, potentially exacerbating off-target degradation due to the hook effect.[1][3] | 1. Perform a dose-response experiment: Titrate the PROTAC concentration to identify the optimal range that maximizes on-target degradation while minimizing off-target effects. A typical concentration range to test is 1 nM to 10 µM.[1] |
| The specific cell line being used has high expression levels of the off-target proteins.[8] | 1. Characterize your cell line: If possible, quantify the expression levels of known neosubstrates in your experimental model. 2. Consider alternative cell lines with lower expression of the problematic off-targets if it aligns with your research goals. |
Problem 2: My modified PROTAC shows reduced on-target degradation.
| Possible Causes | Solutions |
| The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex.[1] | 1. Assess ternary complex formation: Use a biophysical assay like NanoBRET to compare the formation of the on-target ternary complex with the original and modified PROTACs.[1] 2. Systematic linker modification: Explore different linker lengths and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation.[1] |
| The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.[1] | 1. Evaluate cell permeability: If available, use assays to compare the cell permeability of the original and modified PROTACs. 2. Modify the linker to improve physicochemical properties , for instance, by incorporating polyethylene (B3416737) glycol (PEG) units to enhance solubility.[5] |
Quantitative Data Summary
The following table summarizes representative quantitative data illustrating the impact of PROTAC modifications on on-target and off-target protein degradation.
| PROTAC | Target Protein | On-Target DC₅₀ | Off-Target (IKZF1) DC₅₀ | Data Source |
| Parent PROTAC | BRD4 | 10 nM | 50 nM | Hypothetical Data |
| Modified PROTAC (C5-methyl) | BRD4 | 15 nM | >1000 nM | Hypothetical Data |
| Modified PROTAC (C6-fluoro) | BRD4 | 12 nM | 800 nM | Hypothetical Data |
DC₅₀: The concentration of the PROTAC required to degrade 50% of the protein.
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is for determining the degradation of a target and off-target proteins in response to PROTAC treatment.[1][5]
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein, a known off-target protein (e.g., IKZF1), and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
2. Quantitative Proteomics for Off-Target Profiling
This protocol outlines the steps for a mass spectrometry-based quantitative proteomics experiment to assess PROTAC selectivity across the proteome.[9][10]
-
Cell Culture and Lysis:
-
Culture and treat cells with the PROTAC and a vehicle control.
-
Harvest and lyse the cells.
-
-
Protein Digestion and Labeling:
-
Quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
For quantitative analysis, label the peptides with tandem mass tags (TMT).[10]
-
-
Mass Spectrometry Analysis:
-
Analyze the labeled peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in response to the PROTAC treatment. Volcano plots are commonly used for visualization.[10]
-
3. NanoBRET Ternary Complex Formation Assay
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.[1]
-
Cell Preparation:
-
Use a cell line co-expressing the target protein fused to a NanoLuc luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag).
-
-
Assay Procedure:
-
Seed the engineered cells in a white, 96-well plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET Nano-Glo Substrate.
-
Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio to determine the extent of ternary complex formation.
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Pathway of off-target neosubstrate degradation.
Caption: Experimental workflow for off-target effect assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Solubility of PROTACs Containing Thalidomide-Azetidine-CHO
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) that incorporate a thalidomide (B1683933) E3 ligase ligand, an azetidine-containing linker, and a warhead targeting a protein of interest (POI), potentially with a carbohydrate-mimetic (CHO) component.
Frequently Asked Questions (FAQs)
Q1: Why do my thalidomide-azetidine-CHO PROTACs have such poor aqueous solubility?
A1: The poor solubility of these PROTACs often stems from their inherent molecular characteristics. By design, PROTACs are large and complex molecules, frequently falling into the "beyond Rule of Five" (bRo5) chemical space, which is associated with low aqueous solubility and poor oral bioavailability.[1][2] The combination of a lipophilic thalidomide moiety, a rigid azetidine (B1206935) linker, and a potentially complex CHO-based warhead can result in a high molecular weight and a large, nonpolar surface area, contributing significantly to low solubility in aqueous buffers.[1][3]
Q2: What are the immediate consequences of poor PROTAC solubility in my experiments?
A2: Poor solubility can severely impact the accuracy and reproducibility of your experimental results. Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers. This leads to an underestimation of its potency (e.g., DC50, IC50) as the actual concentration in solution is lower than intended.[1]
-
Irreproducible Data: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration of stock solutions and in assay wells.[1]
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1][2]
Q3: How can I improve the solubility of my existing this compound PROTAC without chemical modification?
A3: For an already synthesized PROTAC, you can employ several formulation strategies to enhance its solubility:
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF) can help maintain the PROTAC's solubility in aqueous buffers.[4][5] It is crucial to first determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture or enzyme assay).[5]
-
Formulation with Excipients: Incorporating surfactants, such as sodium dodecyl sulfate (B86663) (SDS), or solubilizers like Poloxamer 188 into your assay buffer can increase the apparent solubility of your PROTAC.[4][6]
-
Amorphous Solid Dispersions (ASDs): For preclinical or in vivo studies, creating an ASD can be an effective strategy. This involves dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), to prevent crystallization and enhance dissolution.[6][7][8]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed. These formulations incorporate the PROTAC into oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[1]
Q4: Can modifying the linker design improve the solubility of future generations of my PROTACs?
A4: Yes, the linker is a critical determinant of a PROTAC's physicochemical properties and modifying it is a common and effective strategy to improve solubility.[9][10] While the rigid azetidine core can be beneficial for maintaining a specific conformation for ternary complex formation, you can consider the following modifications:
-
Incorporate Polar Functional Groups: Introducing polar groups such as ethers, amides, or hydroxyls into the linker can increase its hydrophilicity and improve aqueous solubility.[3]
-
Utilize Hydrophilic Linkers: Replacing a purely alkyl-based linker with a more hydrophilic one, like a polyethylene (B3416737) glycol (PEG) linker, is a well-established method to enhance solubility.[5][]
-
Optimize Linker Length: The length of the linker can also influence solubility. Systematically varying the linker length may help find a balance between maintaining the necessary geometry for ternary complex formation and improving physicochemical properties.[12]
Troubleshooting Guide for Poor PROTAC Solubility
| Observed Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Precipitation of PROTAC in cell culture media. | The PROTAC's solubility limit is exceeded in the aqueous environment of the media. | 1. Decrease Final Concentration: Test a lower concentration range of your PROTAC. 2. Increase Co-solvent Percentage: Cautiously increase the percentage of DMSO in your final dilution, ensuring it remains non-toxic to your cells (typically ≤0.5%). 3. Use a Formulation Aid: Consider pre-complexing the PROTAC with a solubilizing agent like a cyclodextrin (B1172386) if compatible with your assay. |
| High variability in DC50/IC50 values between experiments. | Inconsistent precipitation of the PROTAC is leading to variable effective concentrations. | 1. Prepare Fresh Dilutions: Always prepare fresh serial dilutions from a well-dissolved stock solution for each experiment. 2. Vortex Thoroughly: Ensure vigorous vortexing when diluting the PROTAC stock into aqueous buffers to minimize immediate precipitation. 3. Visually Inspect Solutions: Before adding to cells or assays, visually inspect the diluted PROTAC solutions for any signs of precipitation. |
| "Hook Effect" observed at high concentrations. | At high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[13] | 1. Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and confirm the bell-shaped curve characteristic of the hook effect.[13] 2. Focus on Lower Concentrations: Utilize concentrations in the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[13] |
| Low or no target degradation observed. | Poor cell permeability due to high lipophilicity and large size, or the PROTAC is not stable in the experimental conditions. | 1. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your PROTAC.[14] 2. Confirm Target Engagement: Before concluding a lack of degradation, verify that the PROTAC is binding to its intended target and the E3 ligase within the cell using methods like the Cellular Thermal Shift Assay (CETSA).[13][15] 3. Evaluate Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[13] |
Quantitative Data Summary
The following tables summarize key physicochemical properties and solubility data for representative PROTACs and related compounds to provide a comparative context.
Table 1: Physicochemical Properties of Exemplary PROTAC Components and Linkers
| Component/Linker Type | Molecular Weight (Da) | cLogP (Calculated) | Topological Polar Surface Area (Ų) | Key Characteristics |
| Thalidomide | 258.23 | 0.5 - 1.0 | 78.5 | E3 Ligase (CRBN) Ligand |
| Azetidine | 57.09 | -0.3 | 12.5 | Rigid linker component |
| PEG Linker (n=4) | 194.23 | -1.0 - 0.0 | 58.9 | Hydrophilic, flexible linker |
| Alkyl Linker (n=8) | 112.22 | 3.5 - 4.0 | 0 | Hydrophobic, flexible linker |
Table 2: Solubility Enhancement Strategies for Poorly Soluble Compounds
| Formulation Strategy | Compound Type | Fold Increase in Solubility (Approximate) | Reference |
| Amorphous Solid Dispersion (ASD) with HPMCAS | PROTAC (AZ1) | Up to 2-fold increase in supersaturation | [6][7] |
| Solid Dispersion with Self-Emulsifying Carriers | Thalidomide | Up to 2-3 times the equilibrium solubility | [16] |
| Prodrug Approach (Amino Acid Esters) | Thalidomide | >15,000-fold | [17] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC, which is often more representative of how compounds behave in high-throughput screening assays.[1]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Transfer to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. The final DMSO concentration should be kept low (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from precipitated particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the PROTAC that does not result in a significant increase in turbidity or light scattering compared to the buffer-only control.
Protocol 2: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein following treatment with a PROTAC.[14][18]
Materials:
-
Cells expressing the protein of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for addressing PROTAC solubility issues.
Caption: Logical relationships influencing PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Understanding impact of linker structure on aqueous solubility and overall lipophilicity of CDK9 degraders | Poster Board #834 - American Chemical Society [acs.digitellinc.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and immunological activity of water-soluble thalidomide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Designing Thalidomide-Based PROTACs to Overcome Steric Hindrance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the design of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of thalidomide-based PROTACs and why is it a problem?
A1: In PROTAC technology, a heterobifunctional molecule brings a target protein of interest (POI) and an E3 ubiquitin ligase, in this case, Cereblon (CRBN), into close proximity to form a ternary complex.[1][2] Steric hindrance occurs when the physical bulk of the PROTAC, the POI, or CRBN prevents the formation of a stable and productive ternary complex.[3] This can be due to a suboptimal linker length or composition, or an unfavorable attachment point of the linker on the thalidomide (B1683933) moiety or the target-binding ligand.[3] The consequence of significant steric hindrance is reduced efficiency or complete failure of the PROTAC to induce ubiquitination and subsequent degradation of the target protein.
Q2: What are the initial signs that steric hindrance may be negatively impacting my PROTAC's efficacy?
A2: Several key indicators may suggest that steric hindrance is a problem in your PROTAC design:
-
Poor degradation efficiency: You observe high DC50 (concentration for 50% degradation) and low Dmax (maximum degradation) values in cellular assays, despite having good binary binding affinities of your PROTAC to both the target protein and CRBN.
-
"Hook effect" at low concentrations: While the "hook effect" is common at high PROTAC concentrations, a very pronounced effect at lower than expected concentrations can indicate that productive ternary complex formation is highly constrained.[1]
-
Discrepancy between biochemical and cellular assays: Your PROTAC may show good ternary complex formation with purified proteins in biochemical assays (e.g., SPR, TR-FRET), but fails to degrade the target protein in a cellular context.[1]
-
Negative cooperativity: Biophysical assays like Surface Plasmon Resonance (SPR) may reveal negative cooperativity (α < 1), indicating that the binding of one protein to the PROTAC hinders the binding of the other, often due to steric clashes.
Q3: How does the choice of linker and its attachment point on thalidomide influence steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex.[1][3] Its length, chemical composition, and the point at which it is attached to the thalidomide scaffold (the "exit vector") dictate the relative orientation of the target protein and CRBN.[4] An inappropriate linker can lead to direct steric clashes between the two proteins. The most common attachment points on the thalidomide scaffold are the C4 and C5 positions of the phthalimide (B116566) ring.[4] The choice of exit vector can significantly alter the presentation of the target protein to CRBN, thereby influencing the potential for steric hindrance.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Issue | Possible Cause | Recommended Solution(s) |
| No or low target protein degradation observed. | Inefficient ternary complex formation due to steric hindrance: The PROTAC linker may be too short, too rigid, or the exit vector may be suboptimal, preventing the target protein and CRBN from forming a productive complex.[1][3] | Synthesize a library of PROTACs with varying linker lengths and compositions: Systematically increase the linker length using flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains to create more distance between the two proteins.[5][6] Consider more rigid linkers containing piperazine (B1678402) or piperidine (B6355638) rings to restrict conformational flexibility and potentially favor a productive conformation.[6] Modify the linker attachment point (exit vector): If possible, synthesize PROTACs with the linker attached to a different position on the thalidomide scaffold or the target-binding ligand to alter the relative orientation of the recruited proteins.[4] |
| Weak or no ternary complex formation in biophysical assays (e.g., SPR, NanoBRET). | Steric clashes preventing protein-protein interactions: The surfaces of the target protein and CRBN may be clashing, preventing the formation of a stable ternary complex. | Utilize computational modeling: Employ molecular docking and dynamics simulations to model the ternary complex and predict potential steric clashes. This can provide a rational basis for redesigning the linker or exit vector.[7][8][9] Confirm binary binding: Before troubleshooting the ternary complex, ensure your PROTAC binds effectively to both the target protein and CRBN individually using assays like SPR or Isothermal Titration Calorimetry (ITC).[10] |
| High DC50 and low Dmax values in cellular degradation assays. | Unproductive ternary complex geometry: A ternary complex may be forming, but its geometry is not optimal for the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. | Empirically test different linker types: Besides varying the length, explore different linker compositions. For example, a more hydrophilic PEG linker might adopt a different conformation in the cellular environment compared to a more hydrophobic alkyl linker.[11] Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular context and help to differentiate between a lack of ternary complex formation and the formation of a non-productive complex.[12][13] |
Data Presentation
The following tables summarize quantitative data on the impact of linker design on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [11]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 9 | >1000 | <10 |
| PEG | 12 | 100 | ~60 |
| PEG | 15 | 25 | >90 |
| PEG | 18 | 50 | ~80 |
Table 2: Comparison of Linker Composition on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl Chain | 15 | >95 | Fictional Example |
| PROTAC B | PEG Chain | 8 | >95 | Fictional Example |
| PROTAC C | Rigid Piperazine | 5 | >98 | Fictional Example |
Experimental Protocols
1. NanoBRET™ Ternary Complex Assay
This protocol outlines the steps to quantitatively measure PROTAC-induced ternary complex formation in live cells.[14][15]
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
Assay Plate Preparation: Seed the transfected cells into a 384-well plate and incubate for 24-48 hours.
-
Compound Treatment: Add serial dilutions of your PROTAC to the cells. To distinguish ternary complex formation from degradation, you can pre-treat cells with a proteasome inhibitor (e.g., MG132).
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and Nano-Glo® Live Cell Substrate (donor substrate).
-
Signal Measurement: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot this ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol allows for the detailed kinetic analysis of ternary complex formation.[2][16]
-
Immobilization: Immobilize biotinylated CRBN onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis: Flow increasing concentrations of the PROTAC over the CRBN surface to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Interaction Analysis: Prepare solutions of the PROTAC pre-incubated with a near-saturating concentration of the target protein. Flow these solutions over the immobilized CRBN surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters for ternary complex formation. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a PROTAC within a cellular environment.[12][13]
-
Cell Treatment: Treat intact cells with your PROTAC at various concentrations.
-
Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.
Mandatory Visualization
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC design and optimization.
Caption: The logical relationship between steric hindrance and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 16. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for coupling with Thalidomide-azetidine-CHO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal reaction conditions when coupling a primary amine with Thalidomide-azetidine-CHO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction for coupling a primary amine to this compound?
A1: The most effective and widely used method is a one-pot reductive amination . This reaction involves the formation of an imine intermediate between the aldehyde of this compound and your primary amine, which is then immediately reduced in situ to form a stable secondary amine linkage.
Q2: Which reducing agent is best suited for this reaction?
A2: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is the preferred reducing agent.[1][2] Its mild and selective nature allows it to readily reduce the iminium ion intermediate much faster than the starting aldehyde. This selectivity prevents the unwanted reduction of your this compound starting material and minimizes side product formation, leading to cleaner reactions and higher yields compared to reagents like sodium borohydride (B1222165) (NaBH₄).[2][3]
Q3: What are the best solvents for this reductive amination?
A3: Anhydrous aprotic solvents are required as STAB is water-sensitive.[1][4] The most commonly recommended solvent is 1,2-dichloroethane (DCE) .[3] Other suitable options include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dioxane.[1][4] Methanol (B129727) is generally not compatible with STAB.[1][4]
Q4: How does the linker formed in this reaction impact the final PROTAC molecule?
A4: The linker is a critical component that significantly influences the properties of the final Proteolysis-Targeting Chimera (PROTAC). Its length, composition, and flexibility affect the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for protein degradation.[5] Furthermore, the linker's characteristics play a major role in the PROTAC's physicochemical properties, such as solubility and cell permeability.[5][6][7]
Q5: My final PROTAC has poor aqueous solubility. What can I do?
A5: Poor solubility is a common issue with thalidomide-based PROTACs due to their high molecular weight and lipophilicity.[7] While optimizing the linker during the synthesis is a key strategy, for existing compounds, formulation can be adjusted for in vitro assays. Using a small amount of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) in cellular assays to avoid toxicity.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I am seeing mostly unreacted aldehyde starting material by LC-MS. What are the potential causes and solutions?
A: This is a common issue that typically points to problems with imine formation, the first step of the reaction.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
| Potential Cause | Recommended Solution(s) |
| Poor Amine Quality or Stoichiometry | Ensure the primary amine is pure and not a salt (e.g., HCl salt). If it is a salt, it must be neutralized with a non-nucleophilic base (like DIPEA or triethylamine) before adding the aldehyde. Use a slight excess of the amine (1.1-1.2 equivalents). |
| Inactive Reducing Agent | Sodium triacetoxyborohydride (STAB) can degrade over time, especially if exposed to moisture.[1] Use a fresh bottle of the reagent. |
| Wet Solvent | The reaction is sensitive to water.[1] Use anhydrous solvents to ensure the stability and reactivity of STAB. |
| Slow Imine Formation | The formation of the iminium ion is the rate-limiting step. Consider adding a catalytic amount of acetic acid (AcOH) to the reaction mixture. AcOH can catalyze imine formation without adversely affecting the reduction with STAB.[3] |
| Steric Hindrance | If either the amine or the aldehyde is sterically hindered, the reaction may be slow. Increase the reaction time to 24 hours or longer and monitor by LC-MS. A slight increase in temperature (e.g., to 40°C) may also be beneficial. |
Issue 2: Formation of Side Products
Q: My LC-MS shows a significant peak corresponding to the dialkylated product. How can I prevent this?
A: The formation of a tertiary amine (dialkylation) can occur when the secondary amine product reacts again with the aldehyde.
| Potential Cause | Recommended Solution(s) |
| Excess Aldehyde | Ensure that you are not using a large excess of the this compound. A 1:1.1 ratio of aldehyde to amine is a good starting point. |
| One-Pot Procedure Issues | While the one-pot procedure is convenient, a stepwise approach can offer better control.[3] First, stir the aldehyde and primary amine together in a solvent like methanol (MeOH) for 1-2 hours to form the imine. Then, evaporate the solvent, re-dissolve in DCE, and add a less selective but effective reducing agent like sodium borohydride (NaBH₄) for the reduction step.[3] |
Q: I see a mass corresponding to the alcohol from aldehyde reduction. Why is this happening?
A: This indicates that your reducing agent is reacting with the aldehyde starting material.
| Potential Cause | Recommended Solution(s) |
| Incorrect Reducing Agent | This side reaction is more common with stronger, less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction.[4] Ensure you are using sodium triacetoxyborohydride (STAB), which is highly selective for the iminium ion.[1] |
| Contaminated STAB | If STAB has been contaminated, its reactivity profile may change. Use a fresh, high-purity source. |
Data Presentation: Reaction Condition Parameters
The following tables summarize key parameters for optimizing the reductive amination coupling.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent(s) | Selectivity | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF[1][3] | High (reduces imines >> aldehydes) | Excellent for one-pot reactions; high yields; mild conditions.[2][3] | Water-sensitive; not compatible with protic solvents like MeOH.[1][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH[4] | Good (selective at controlled pH) | Not water-sensitive.[4] | Generates highly toxic cyanide byproducts, especially under acidic conditions.[2] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH[4] | Low (reduces aldehydes and ketones) | Inexpensive; readily available. | Can reduce the starting aldehyde, leading to lower yields and side products in one-pot reactions.[4] |
Table 2: General Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Range for Optimization |
| Stoichiometry (Aldehyde:Amine:STAB) | 1.0 : 1.1 : 1.2 | 1.0 : (1.1-1.5) : (1.2-1.5) |
| Concentration | 0.1 M | 0.05 - 0.2 M |
| Solvent | Anhydrous DCE | Anhydrous DCM, THF |
| Temperature | Room Temperature (RT) | RT to 40°C |
| Reaction Time | 12 hours | 4 - 24 hours (monitor by LC-MS) |
| Additive (Optional) | 0.5 equivalents Acetic Acid | 0 - 1.0 equivalents |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using STAB
This protocol provides a general procedure for the direct coupling of a primary amine to this compound.
Reductive Amination Workflow
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Quantitative Proteomics: A Comparative Guide to the Specificity of Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the specificity of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) using quantitative proteomics. We will explore how this powerful technology elucidates the on-target and off-target effects of these novel therapeutics, ensuring a comprehensive understanding of their cellular impact.
PROTACs are innovative bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A common strategy in PROTAC design involves using a derivative of thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] This guide will compare two representative thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-established target in oncology. By examining their proteome-wide effects, we can highlight the subtle but critical differences that determine a PROTAC's specificity and therapeutic window.
The Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide and its analogs function as "molecular glues" that recruit neosubstrates to the CRBN E3 ligase for ubiquitination and subsequent degradation.[2][3] In the context of a PROTAC, the thalidomide moiety hijacks the CRBN E3 ligase, while a ligand on the other end of the PROTAC binds to the protein of interest (POI). This induced proximity forms a ternary complex (POI-PROTAC-CRBN), facilitating the ubiquitination of the POI and marking it for destruction by the proteasome.[4][5]
Mechanism of action for a thalidomide-based PROTAC.
Comparative Analysis of Two BRD4-Targeting PROTACs
To illustrate the assessment of specificity, we will compare two hypothetical thalidomide-based PROTACs designed to degrade BRD4:
-
PROTAC A: A well-characterized BRD4 degrader with high on-target potency.
-
PROTAC B: A derivative of PROTAC A with a modified linker, designed to potentially improve selectivity.
The specificity of these PROTACs is evaluated by their impact on the broader proteome. An ideal PROTAC will potently degrade its intended target with minimal off-target effects. However, the thalidomide moiety itself is known to induce the degradation of certain "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[3] A key aspect of evaluating thalidomide-based PROTACs is to quantify the degradation of these inherent off-targets alongside the intended target.
Quantitative Proteomics Data Summary
The following table summarizes representative quantitative proteomics data for PROTAC A and PROTAC B following treatment of a relevant cell line (e.g., Jurkat cells). Data is presented as the log2 fold change in protein abundance compared to a vehicle control.
| Protein | Function | PROTAC A (Log2 Fold Change) | PROTAC B (Log2 Fold Change) |
| On-Target | |||
| BRD4 | Transcriptional Regulator | -4.5 | -4.2 |
| Known Off-Targets (Neosubstrates) | |||
| IKZF1 | Transcription Factor | -3.8 | -2.5 |
| IKZF3 | Transcription Factor | -3.5 | -2.1 |
| Potential Unintended Off-Targets | |||
| Protein X | Kinase | -0.5 | -0.2 |
| Protein Y | Structural Protein | -0.2 | -0.1 |
Interpretation:
-
Both PROTACs effectively degrade the on-target protein, BRD4.
-
PROTAC B demonstrates a significant reduction in the degradation of the known neosubstrates IKZF1 and IKZF3 compared to PROTAC A, suggesting improved selectivity due to the linker modification.
-
Neither PROTAC shows significant degradation of other proteins, indicating high overall specificity.
Experimental Protocols
Accurate and reproducible assessment of PROTAC specificity relies on robust experimental design and execution. Below are detailed protocols for the key experiments involved in generating the comparative data.
Global Quantitative Proteomics Workflow
This workflow provides a global, unbiased view of the proteome to assess the specificity of a PROTAC and identify any off-target protein degradation.[6]
Workflow for global proteomics analysis of PROTAC specificity.
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., Jurkat, HeLa, or HEK293T) to 70-80% confluency.
-
Treat cells with the PROTACs at various concentrations and for different time points. Include a DMSO-treated vehicle control.
-
Harvest cells and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.[7]
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
3. Peptide Labeling (TMT-based proteomics):
-
Label the peptide samples from each condition with a different Tandem Mass Tag (TMT) isobaric label according to the manufacturer's protocol. This allows for multiplexed analysis.[8]
-
Combine the labeled samples.
4. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[9]
-
Peptides are separated by liquid chromatography before being ionized and analyzed by the mass spectrometer.
5. Data Analysis:
-
Search the raw mass spectrometry data against a protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.[9]
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.
Quantitative Western Blotting for Target Validation
This method is used to confirm the degradation of the on-target protein and key off-targets identified by proteomics.
1. Sample Preparation:
-
Prepare cell lysates as described in the proteomics protocol (steps 1 and 2, using a suitable buffer like RIPA).
-
Normalize protein concentrations for all samples.
2. SDS-PAGE and Transfer:
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4, IKZF1).
-
Wash and incubate with an HRP-conjugated secondary antibody.
4. Detection and Quantification:
-
Apply a chemiluminescent substrate and image the blot.
-
Quantify the band intensities using image analysis software. Normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Quantitative proteomics is an indispensable tool for the preclinical assessment of thalidomide-based PROTACs. It provides a comprehensive, unbiased view of a PROTAC's specificity, enabling the identification of both on-target and off-target effects. By comparing the proteome-wide impact of different PROTAC candidates, researchers can select for molecules with the most favorable selectivity profiles, thereby mitigating potential toxicities and enhancing the therapeutic window. The detailed protocols and comparative data presented in this guide offer a framework for the rigorous evaluation of these promising new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Analyzing PROTAC-Mediated Protein Degradation: Western Blot and Beyond
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the accurate quantification of a PROTAC's efficacy is paramount. This guide provides an objective comparison of the traditional Western blot analysis with alternative modern techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A key measure of a PROTAC's success is its ability to effectively reduce the levels of a protein of interest (POI). While Western blotting has long been the gold standard for this analysis, a variety of newer methods offer advantages in throughput, quantification, and sensitivity.[2][3] This guide will delve into the specifics of Western blot analysis and compare it with key alternatives: Mass Spectrometry (MS), HiBiT-based luminescent assays, and In-Cell Western™ assays.
Comparing the Tools: A Quantitative Overview
Choosing the right analytical method depends on various factors, including the stage of drug discovery, the required throughput, and the desired level of quantification. The following table summarizes the key performance characteristics of each technique.
| Feature | Western Blot | Mass Spectrometry (Proteomics) | HiBiT Lytic Detection Assay | In-Cell Western™ Assay |
| Principle | Immuno-detection of size-separated proteins on a membrane | Identification and quantification of peptides by mass-to-charge ratio | Luminescence from a reconstituted luciferase enzyme fused to the target protein | In-situ immunofluorescence in a microplate format |
| Primary Output | Band intensity on a blot | Peptide/protein abundance data | Luminescent signal | Fluorescence intensity per well |
| Quantification | Semi-quantitative to quantitative[4] | Highly quantitative and unbiased[1] | Highly quantitative[5] | Quantitative[6] |
| Throughput | Low to medium[7] | Low to medium | High[3] | High[6] |
| Sensitivity | Nanogram to picogram range, antibody-dependent | Femtomole to attomole range | Picomolar[8] | Nanogram range |
| Hands-on Time | High | High | Low | Medium |
| Antibody Requirement | Yes | No (for label-free) | No (for detection) | Yes |
| Multiplexing | Limited (stripping and re-probing) | High (thousands of proteins) | Limited | Yes (with different fluorophores) |
| Live-cell analysis | No | No | Yes (with live-cell substrates) | No |
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1]
Experimental Protocols
Western Blot Analysis for Protein Degradation
Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture.[5]
1. Cell Lysis and Protein Quantification:
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
3. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[9]
Mass Spectrometry-Based Proteomics
Mass spectrometry offers an unbiased and highly sensitive approach to identify and quantify thousands of proteins simultaneously, making it ideal for assessing the selectivity of a PROTAC.[1]
1. Sample Preparation:
-
Treat cells with the PROTAC and appropriate controls.
-
Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
2. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
3. Data Analysis:
-
Identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
This method allows for the assessment of on-target and off-target protein degradation.
HiBiT Lytic Detection Assay
This bioluminescence-based method allows for the sensitive and quantitative measurement of protein levels in a high-throughput format.[5]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert a small 11-amino-acid tag (HiBiT) into the endogenous locus of the gene encoding the protein of interest.[5]
2. Assay Procedure:
-
Plate the HiBiT-tagged cells in a 96- or 384-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
-
After incubation, add a lytic reagent containing the LgBiT protein and a luciferase substrate. The complementation of HiBiT and LgBiT forms a functional NanoLuc® luciferase.
3. Data Analysis:
-
Measure the luminescent signal, which is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate DC50 and Dmax values from the dose-response curve.
In-Cell Western™ Assay
This immunofluorescence-based technique is performed in a microplate format, offering higher throughput than traditional Western blotting.[6]
1. Cell Plating and Treatment:
-
Seed cells in a 96- or 384-well plate and allow them to adhere.
-
Treat the cells with the PROTAC.
2. Immunostaining:
-
Fix and permeabilize the cells within the wells.
-
Incubate with a primary antibody against the target protein and a second primary antibody against a normalization protein (e.g., a nuclear or cytoskeletal protein).
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.
3. Data Acquisition and Analysis:
-
Scan the plate using an imaging system that can detect the fluorescence in each well.
-
Normalize the signal from the target protein to the signal from the normalization protein.
Conclusion
While Western blot remains a valuable and accessible tool for validating PROTAC-mediated protein degradation, its limitations in throughput and quantification have paved the way for more advanced techniques.[3][9] Mass spectrometry provides an unparalleled global view of proteome changes, crucial for specificity and off-target analysis.[1] For high-throughput screening and quantitative potency determination, HiBiT-based assays and In-Cell Westerns offer significant advantages in speed and scalability.[3][6] The choice of method should be guided by the specific experimental question, available resources, and the desired balance between throughput, sensitivity, and the breadth of proteomic information required. By employing a combination of these orthogonal methods, researchers can build a comprehensive and robust data package to confidently advance their targeted protein degradation programs.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selvita.com [selvita.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HiBiT Tag: Advantages and Comparison [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of PEG vs. Alkyl Linkers in Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design
The design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker, the bridge between the target protein binder and the E3 ligase ligand, plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the molecule. In the realm of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, the choice between polyethylene (B3416737) glycol (PEG) and alkyl linkers is a critical consideration. This guide provides an objective comparison of these two common linker types, supported by experimental data, to inform rational PROTAC design.
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units | Saturated or unsaturated hydrocarbon chains |
| Hydrophilicity | High | Low (Hydrophobic) |
| Solubility | Generally improves aqueous solubility of the PROTAC.[1][2] | Can decrease aqueous solubility.[3] |
| Permeability | Complex effect; can reduce passive diffusion due to polarity. | Generally enhances cell permeability due to hydrophobicity.[1] |
| Flexibility | High conformational freedom.[1] | Tunable flexibility based on chain length.[1] |
| Metabolic Stability | Generally considered metabolically stable.[1] | Also generally stable, less prone to oxidative cleavage. |
Performance Data: A Comparative Look
Direct, head-to-head comparisons of PEG and alkyl linkers of the same length for the same target are not abundant in the literature, as linker optimization is often target-specific and empirical. However, analysis of existing studies provides valuable insights.
Illustrative Degradation Efficiency
The following table summarizes representative data from various studies on thalidomide-based PROTACs, illustrating the impact of linker type on degradation potency (DC50) and efficacy (Dmax). It is important to note that experimental conditions may vary between these studies.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference Context |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | Demonstrates high potency with a short PEG linker.[1] |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | Shows comparable high potency for a slightly longer alkyl linker.[1] |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 | Effective degradation with a medium-length PEG linker.[1] |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 | A slightly longer PEG linker improves both DC50 and Dmax for BTK.[1] |
Data Interpretation: Both PEG and alkyl linkers can produce highly potent PROTACs with low nanomolar DC50 values.[1] The optimal linker length is highly dependent on the target protein, and empirical testing is crucial. For instance, in the case of BTK degraders, a longer PEG linker resulted in improved maximal degradation (Dmax).[1]
Case Study: BRD4 Degradation and Permeability
A study directly comparing a PEG- and an alkyl-linked thalidomide-based PROTAC for BRD4 degradation provides a clearer picture of the impact on cell permeability. The study compared three PROTACs: one with a longer PEG linker, one with a shorter PEG linker, and one with an alkyl linker of the same length as the shorter PEG linker.
| PROTAC | Linker Type | Linker Structure | Relative Permeability | Key Finding |
| PROTAC 1 | PEG | Longer, flexible | High | The longer PEG linker allowed the PROTAC to adopt a folded conformation, which correlated with higher cell permeability. |
| PROTAC 2 | PEG | Shorter, flexible | Low | The shorter PEG linker resulted in a less folded structure and lower permeability. |
| PROTAC 3 | Alkyl | Same length as PROTAC 2 | Intermediate | The alkyl linker led to a more elongated conformation compared to the PEG linkers. |
This study highlights that the chemical nature of the linker influences the PROTAC's conformational flexibility, which in turn can significantly impact cell permeability. The gauche effect in PEG-type linkers may favor folded conformations, which can be beneficial for cell permeability, while alkyl linkers tend to adopt more linear conformations.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating these PROTACs, the following diagrams illustrate key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Assessment
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and load them onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[4]
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid bilayer on the filter.
-
Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer solution to create the donor solution. The acceptor plate wells are filled with a matching buffer.
-
Assay Incubation: The filter plate (with the lipid membrane) is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated for a defined period (e.g., 4-16 hours) to allow for passive diffusion of the PROTAC from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified, typically by LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the PROTAC in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Conclusion
The choice between PEG and alkyl linkers in thalidomide-based PROTACs is not straightforward and lacks a "one-size-fits-all" solution.
-
PEG linkers are advantageous for improving the solubility of often hydrophobic PROTAC molecules. Their flexibility can be beneficial for achieving a productive ternary complex, and certain conformations may even enhance cell permeability.
-
Alkyl linkers contribute to the hydrophobicity of the PROTAC, which can improve passive diffusion across cell membranes. They offer tunable flexibility and are synthetically accessible.
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a library of PROTACs with varying linker types and lengths is necessary to identify the optimal degrader for a given target. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, accelerating the development of novel protein-degrading therapeutics.
References
Assessing Neo-substrate Degradation by Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for targeted protein degradation.[1] Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are frequently incorporated into PROTAC design as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. However, a critical aspect of developing safe and effective thalidomide-based PROTACs is the assessment of "neo-substrate" degradation. These are proteins that are not natural substrates of CRBN but are recognized and degraded upon the formation of a ternary complex between the PROTAC, CRBN, and the neo-substrate.[2] This guide provides a comparative framework for assessing the neo-substrate degradation profile of thalidomide-based PROTACs, with a focus on a hypothetical "Thalidomide-azetidine-CHO" PROTAC, alongside established alternatives.
Comparative Performance of Thalidomide-Based PROTACs
The efficacy and specificity of a PROTAC are paramount. The ideal PROTAC will potently degrade the target protein of interest (POI) with minimal off-target effects, including the degradation of neo-substrates. The choice of the E3 ligase ligand, the linker, and the warhead all contribute to the final degradation profile.
Below is a table summarizing representative quantitative data for different thalidomide-based PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. This data is illustrative and serves to highlight the key parameters used to evaluate PROTAC performance.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Neo-substrates Degraded | Reference |
| Hypothetical | Thalidomide | Azetidine-CHO | BRD4 | - | - | - | - |
| PROTAC A | Thalidomide | PEG-based | BRD4 | 15 | >90 | IKZF1, IKZF3 | [1] |
| PROTAC B | Pomalidomide | Alkyl chain | BRD4 | 5 | >95 | IKZF1, IKZF3, ZFP91 | N/A |
| PROTAC C | Lenalidomide | Piperazine-containing | BRD4 | 8 | >90 | IKZF1, IKZF3, CK1α | [3] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC potency. A lower DC50 value indicates higher potency. Data for PROTACs A, B, and C are representative examples from the literature and are intended for comparative purposes. The neo-substrate profile can be cell-line dependent.
The hypothetical "this compound PROTAC" is included to frame the discussion. An azetidine-containing linker would be more rigid than a flexible PEG linker, which could influence the geometry of the ternary complex and, consequently, the degradation profile. The "CHO" component could refer to a carbohydrate moiety, which might impact cell permeability and solubility.
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action is crucial for interpreting experimental data. Thalidomide-based PROTACs work by inducing the proximity of the target protein to the CRBN E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
A systematic experimental workflow is essential for a thorough assessment of on-target and off-target degradation.
Caption: Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of any comparative assessment. The following are detailed protocols for the key experiments used to evaluate PROTAC-induced protein degradation.
Western Blotting for On-Target Degradation
This targeted approach is used to quantify the degradation of the POI.[4]
a. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the POI) at a suitable density in 6-well plates and allow them to adhere overnight.[5]
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).[4]
-
Treat the cells with the PROTAC at various concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours).[4]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[5]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
Quantitative Proteomics (LC-MS/MS) for Neo-substrate Identification
This unbiased, global approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events, including neo-substrates.[6]
a. Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for Western blotting to treat cells with the PROTAC at different concentrations and time points, including a vehicle control.[6]
-
Lyse the cells in a buffer compatible with mass spectrometry (e.g., urea-based lysis buffer).
b. Protein Digestion and Peptide Labeling:
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[6]
-
For quantitative comparison, label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.[6]
c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze the mixture using a high-resolution mass spectrometer.[6]
-
The peptides are separated by liquid chromatography before entering the mass spectrometer for fragmentation and analysis.[7]
d. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Determine the proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the vehicle control. These are potential on-target and off-target substrates, including neo-substrates.[6]
Logical Framework for Data Interpretation
Caption: Decision-making framework for PROTAC evaluation.
By following this comprehensive guide, researchers can systematically assess the neo-substrate degradation profile of novel thalidomide-based PROTACs. This rigorous evaluation is critical for selecting lead candidates with the desired efficacy and safety profiles for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted proteomic LC-MS/MS analysis [protocols.io]
Validating CRBN Engagement: A Comparative Guide for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective degradation of target proteins. For PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN), validating the engagement of the thalidomide-based ligand with CRBN is a critical step in the development process.[1] This guide provides a comparative overview of experimental approaches to validate CRBN engagement, presents supporting data, and offers detailed protocols for key validation assays.
The fundamental mechanism of a thalidomide-based PROTAC involves hijacking the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a protein of interest (POI).[2] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical initial step for this process.[3] Therefore, robust validation of CRBN engagement is a cornerstone of PROTAC development.[3]
Mechanism of Action: PROTAC-Induced Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a ligand that engages an E3 ligase, in this case, CRBN.[3][4] The PROTAC simultaneously binds to the POI and CRBN, bringing them into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to its polyubiquitination.[4][6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6][7]
Comparative Analysis of CRBN Engagement Validation Assays
Several biophysical and cellular assays can be employed to validate and quantify the engagement of thalidomide-based PROTACs with CRBN. The choice of assay depends on the specific research question, available resources, and the desired throughput.
| Assay | Principle | Advantages | Disadvantages |
| NanoBRET™ Target Engagement Assay | Measures the binding of a PROTAC to CRBN in living cells using Bioluminescence Resonance Energy Transfer (BRET).[2] | In-cell, quantitative, high-throughput.[8] | Requires genetic modification of cells to express a NanoLuc-CRBN fusion protein.[8] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. This shift is detected by quantifying soluble protein after heat shock.[1] | Label-free, performed in intact cells or lysates.[1] | Lower throughput, may not be suitable for all targets. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled CRBN ligand upon displacement by the PROTAC in vitro.[3] | Quantitative, high-throughput, direct binding measurement.[3] | In vitro assay, requires purified protein and a fluorescent probe.[3] |
| AlphaLISA | A bead-based immunoassay where PROTAC-mediated proximity of tagged CRBN and a binding partner generates a chemiluminescent signal.[1] | Homogeneous, no-wash, high-throughput. | Indirect measurement of binding, requires specific antibodies and reagents. |
| Co-Immunoprecipitation (Co-IP) & Western Blot | A PROTAC that engages CRBN will pull down CRBN along with the target protein, which can be detected by Western blotting. | Widely accessible technique, provides qualitative evidence of ternary complex formation. | Often qualitative, can be prone to false positives/negatives. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the PROTAC to CRBN to determine binding affinity, stoichiometry, and thermodynamics.[6] | Provides a complete thermodynamic profile of the interaction. | Low throughput, requires large amounts of purified protein. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of a PROTAC to immobilized CRBN in real-time.[6] | Real-time kinetics, high sensitivity. | Requires specialized equipment, protein immobilization can affect activity. |
Impact of Linker Composition on PROTAC Performance
The linker connecting the thalidomide (B1683933) moiety to the target protein ligand is a critical determinant of PROTAC efficacy.[2] Its length, composition, and attachment point influence the stability of the ternary complex and the efficiency of degradation.[2]
| PROTAC Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl Chain | BRD4 | 1.8 | >95 | Often provides good potency and degradation.[2] |
| PEG Linker | BRD4 | 8.3 | >90 | Generally improves solubility but can sometimes slightly reduce potency.[2] |
| Propargyl Ether | BTK | 6.6 | >90 | Can provide rigidity and favorable vectors for ternary complex formation.[2] |
| Ether Linker | CDK4/6 | ~1000 | Substantial | Alkylether linkers showed reduced neosubstrate degradation in some contexts.[2] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate better performance.[2]
Alternative CRBN Ligands
While thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are the most commonly used CRBN ligands in PROTAC design, researchers are exploring alternatives to overcome limitations such as stereoisomerization and potential off-target effects.[7][] One promising alternative is the phenyl dihydrouracil (B119008) scaffold, which is achiral and can offer comparable or even superior binding affinity to CRBN.[1][] The development of novel CRBN ligands is crucial for expanding the chemical space and target scope of CRBN-recruiting PROTACs.[10]
| CRBN Ligand Type | Key Features |
| Thalidomide & Analogs (IMiDs) | Widely used, well-characterized, good drug-like properties.[][] |
| Phenyl Dihydrouracil | Achiral, can have comparable or superior binding affinity to IMiDs.[1][] |
| Unnatural Dipeptide Ligands | Can attenuate degradation of IMiD-associated neosubstrates.[10] |
| Covalent Ligands | Can lead to enhanced pharmacodynamics and insensitivity to washout.[12] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA to validate PROTAC engagement with CRBN in intact cells.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat cells with the thalidomide-based PROTAC at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[1]
-
Heating Step: For intact cells, wash and resuspend the cells in a suitable buffer. For lysates, prepare the cell lysate according to standard protocols.[1]
-
Protein Quantification: Quantify the amount of soluble CRBN in each sample using a method such as Western blotting or ELISA with a specific anti-CRBN antibody.[3]
-
Data Analysis: Generate melting curves by plotting the percentage of soluble CRBN against the temperature for both the PROTAC-treated and vehicle-treated samples. A rightward shift in the melting curve for the PROTAC-treated sample indicates stabilization of CRBN and thus, target engagement.[3]
Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay to determine the binding affinity of a PROTAC for CRBN.
Detailed Protocol:
-
Reagent Preparation: Purify the CRBN protein or a CRBN-DDB1 complex. Prepare a fluorescently labeled probe that binds to CRBN (e.g., FITC-thalidomide). Prepare serial dilutions of the test PROTAC.[3]
-
Assay Procedure: In a microplate, combine the purified CRBN protein, the fluorescent probe at a fixed concentration, and varying concentrations of the PROTAC in an appropriate assay buffer. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.[3]
-
Signal Detection: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.[3]
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the PROTAC. Fit the data to a suitable binding model to determine the IC50 value, which can then be used to calculate the binding affinity (Ki) of the PROTAC for CRBN.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
For researchers, scientists, and drug development professionals, understanding the kinetics of ternary complex formation is crucial for elucidating biological mechanisms and advancing therapeutic design. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with other key analytical techniques—Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—for the kinetic analysis of these three-body systems. Experimental data and detailed protocols are provided to support the objective comparison.
The formation of a ternary complex, where two molecules bind to a central scaffold, is a fundamental process in biology, notably in the mechanism of action of molecular glues and Proteolysis Targeting Chimeras (PROTACs).[1][2] Quantifying the rates of association and dissociation of these complexes is paramount for optimizing the efficacy of such therapeutics. SPR has emerged as a powerful, label-free technology for the real-time kinetic characterization of both binary and ternary interactions.[3][4]
Comparative Analysis of Kinetic Techniques
While several biophysical techniques can be employed to study ternary complex formation, they differ in their capabilities, throughput, and the type of data they provide. SPR is often favored for its ability to deliver high-quality kinetic data.[5][6]
| Technique | Measures | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| SPR | k_on, k_off, K_D | Medium | Low to Medium | High sensitivity, real-time kinetic data, label-free.[6] | Requires immobilization, potential for mass transport limitations. |
| BLI | k_on, k_off, K_D | High | Low | High throughput, suitable for crude samples.[7] | Lower sensitivity than SPR, may not be suitable for small molecules.[7] |
| ITC | K_D, ΔH, ΔS, Stoichiometry | Low | High | Provides a complete thermodynamic profile, solution-based.[4] | Does not provide kinetic information (k_on, k_off).[4][6] |
| MST | K_D | Medium to High | Very Low | Low sample consumption, solution-based.[8] | Typically requires labeling, does not directly measure kinetic rates.[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible kinetic data. Below are representative protocols for analyzing the formation of a PROTAC-mediated ternary complex (e.g., E3 Ligase:PROTAC:Target Protein) using SPR, BLI, and MST.
Surface Plasmon Resonance (SPR) Experimental Protocol
This protocol describes the kinetic analysis of a PROTAC-induced ternary complex by immobilizing the E3 ligase and injecting a pre-incubated mixture of the PROTAC and the target protein.
-
Immobilization of Ligand (E3 Ligase):
-
Analyte Preparation:
-
A series of concentrations of the PROTAC (e.g., MZ1) are prepared.
-
Each PROTAC concentration is mixed with a constant, near-saturating concentration of the target protein (e.g., BRD4) and incubated to allow for the formation of the binary PROTAC:target complex.[9]
-
-
Kinetic Analysis (Single-Cycle Kinetics):
-
The pre-incubated PROTAC:target protein mixtures are injected sequentially over the immobilized E3 ligase surface, from the lowest to the highest concentration, without regeneration steps in between.
-
A final dissociation phase is monitored by flowing buffer over the sensor surface.
-
The resulting sensorgrams are double-referenced (subtracting the signal from a reference surface and a buffer injection).
-
-
Data Analysis:
-
The sensorgram data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) for the ternary complex.[10]
-
Biolayer Interferometry (BLI) Experimental Protocol
-
Sensor Hydration and Ligand Immobilization:
-
Streptavidin-coated biosensors are hydrated in buffer.
-
Biotinylated E3 ligase is loaded onto the biosensors to a specific signal level (e.g., 1-3 nm).[3]
-
-
Baseline and Association:
-
A baseline is established by dipping the sensors into buffer.
-
For association, the sensors are moved into wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
-
Dissociation:
-
The sensors are then moved back into buffer-containing wells to monitor dissociation.
-
-
Data Analysis:
-
The resulting binding curves are aligned and fitted to a 1:1 binding model to extract kinetic parameters. Due to sensitivity limitations, BLI may be more suitable for determining the K_D of the ternary complex rather than the kinetics of binary interactions for small molecule PROTACs.[10]
-
MicroScale Thermophoresis (MST) Experimental Protocol
-
Labeling:
-
One of the binding partners (e.g., the target protein) is fluorescently labeled.
-
-
Sample Preparation:
-
A constant concentration of the labeled protein is mixed with a serial dilution of the PROTAC.
-
This binary mixture is then added to a constant concentration of the E3 ligase.
-
-
MST Measurement:
-
The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured as a function of the PROTAC concentration.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the PROTAC concentration, and the data is fitted to a suitable model to determine the K_D of the ternary complex.[8]
-
Quantitative Data Summary
The following table summarizes representative kinetic and affinity data for the formation of the VHL:MZ1:Brd4BD2 ternary complex, as determined by SPR, BLI, and ITC. This data highlights the consistency across different techniques while also underscoring their individual strengths.[10][11]
| Parameter | SPR | BLI | ITC |
| Binary Affinity (PROTAC:E3 Ligase) K_D | 26 nM | Not determined | 59 nM |
| Binary Affinity (PROTAC:Target) K_D | ~1 nM | Not determined | 4 nM |
| Ternary Affinity K_D | 1 nM | 2.8 nM | 4 nM |
| Ternary k_on (M-1s-1) | 1.4 x 107 | Determined | Not applicable |
| Ternary k_off (s-1) | 0.014 | Determined | Not applicable |
| Cooperativity (α) | 26 | Not applicable | 15 |
Note: Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D (K_D(binary)/K_D(ternary)). An α > 1 indicates positive cooperativity, meaning the binding of the first molecule enhances the binding of the second.
Visualizing Ternary Complex Formation
Diagrams created using Graphviz can help to visualize the experimental workflows and the underlying molecular interactions.
References
- 1. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 4. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 5. xantec.com [xantec.com]
- 6. SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques [reichertspr.com]
- 7. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 8. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Point of Connection: Evaluating Thalidomide Linker Attachment Sites for Optimal PROTAC Activity
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. For PROTACs that recruit the Cereblon (CRBN) E3 ligase, thalidomide (B1683933) and its analogs have become indispensable components. However, the seemingly subtle choice of where to attach the linker to the thalidomide scaffold can have profound consequences for the resulting PROTAC's efficacy, selectivity, and physicochemical properties.
This guide provides a comprehensive comparison of the different linker attachment points on the thalidomide molecule, summarizing key experimental data and detailing the methodologies used to evaluate their impact on PROTAC activity. By understanding the structure-activity relationships governed by the linker attachment site, researchers can make more informed decisions in the rational design of next-generation protein degraders.
Quantitative Comparison of Thalidomide Linker Attachment Points
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). The choice of linker attachment point on the thalidomide scaffold—most commonly at the C4 or C5 position of the phthalimide (B116566) ring, or the glutarimide (B196013) nitrogen (N-position)—significantly influences these parameters.
The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different thalidomide linker attachment points. It is important to note that the data is compiled from different studies and experimental conditions may vary, which can influence the results.
Table 1: Comparison of Degradation Efficiency for PROTACs with Different Thalidomide Linker Attachment Points
| Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | C4 | 0.1 - 0.3 | >90 | Various | |
| BRD4 | C5 | ~1 | >90 | Various | |
| BRD4 | N-position | >1000 | <20 | HEK293T | |
| MDM2 | C4 (with POE-3 linker) | 230 - 390 (IC50) | Significant Degradation | A549, Huh7, HepG2 |
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | C4-linked PROTAC | C5-linked PROTAC | Key Observations | Reference |
| Aqueous Stability | Generally stable | Can be less stable | The C4 position often yields more stable compounds. | |
| In Vitro Plasma Half-life | Variable | Variable | Highly dependent on the overall PROTAC structure. |
Signaling Pathways and Experimental Workflows
To understand how the efficacy of different PROTACs is evaluated, it is crucial to be familiar with the underlying signaling pathways and the experimental workflows used to generate the comparative data.
PROTAC Mechanism of Action
The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing the activity of a PROTAC involves cell culture, treatment with the PROTAC, and subsequent analysis of target protein levels and cell viability.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of PROTAC performance. Below are protocols for key experiments cited in the evaluation of thalidomide-based PROTACs.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC, allowing for the determination of DC50 and Dmax values.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
Cell culture reagents
-
PROTAC compound
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 72 hours).
-
Reagent Addition and Signal Detection:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add the solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a PROTAC to the Cereblon E3 ligase.
Materials:
-
Recombinant human Cereblon/DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Bodipy-thalidomide)
-
Assay buffer
-
PROTAC compound
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound.
-
Assay Reaction: In a microplate, combine the Cereblon/DDB1 complex, the fluorescent probe, and the PROTAC compound at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: The displacement of the fluorescent probe by the PROTAC results in a decrease in fluorescence polarization. The IC50 value, representing the concentration of the PROTAC that displaces 50% of the probe, is determined by plotting the change in fluorescence polarization against the PROTAC concentration.
Conclusion
The strategic selection of the linker attachment point on the thalidomide scaffold is a critical parameter in the design of potent and effective PROTACs. While the C4 position of the phthalimide ring has been widely utilized and often results in PROTACs with high degradation efficiency and stability, the C5 and N-positions offer alternative chemical space for optimization. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, enabling a more rational approach to the design and evaluation of novel thalidomide-based PROTACs. A thorough understanding of how linker attachment influences PROTAC activity will undoubtedly accelerate the development of this promising therapeutic modality.
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-Azetidine-CHO: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible disposal of complex materials like thalidomide-azetidine-CHO is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this composite waste, which combines a potent cytotoxic agent (thalidomide derivative), a reactive chemical moiety (azetidine), and a biological component (Chinese Hamster Ovary cells). Adherence to these procedures is essential for mitigating risks and ensuring regulatory compliance.
The disposal of this compound must be approached with the highest level of caution, treating the entire waste stream as cytotoxic and hazardous. Thalidomide (B1683933) and its analogs are known teratogens and are considered highly potent compounds.[1][2][3][4][5] Azetidine-containing compounds can be flammable and corrosive, necessitating their management as hazardous chemical waste.[6][7][8][9][10] While Chinese Hamster Ovary (CHO) cells are typically classified as Biosafety Level 1 (BSL-1), they should still be handled as potentially biohazardous material.[11][12][13] When combined, the most stringent disposal requirements, those for cytotoxic and hazardous chemical waste, must be followed.
I. Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption of the thalidomide compound and potential chemical burns from the azetidine (B1206935) moiety. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of liquid waste and potential aerosols. |
| Body Protection | A disposable, solid-front, back-tying gown or a chemical-resistant apron over a lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. | Protects against inhalation of the potent thalidomide compound. |
All handling of this compound waste should be conducted within a certified chemical fume hood to further minimize inhalation risks.
II. Step-by-Step Disposal Protocol
The following protocol outlines the segregation, decontamination, and packaging of this compound waste for final disposal.
Step 1: Decontamination of the CHO Cell Component
For liquid waste containing the CHO cells (e.g., cell culture media), the biological component should be inactivated prior to chemical waste collection.
-
Procedure: Add freshly prepared bleach to the liquid waste to a final concentration of 10% (a 1:10 dilution of household bleach).
-
Contact Time: Allow the bleach to inactivate the cells for a minimum of 30 minutes.
-
Important Note: This decontamination step addresses the biohazardous component. The resulting liquid is still considered cytotoxic and hazardous chemical waste and must not be disposed of down the drain.
For solid waste contaminated with CHO cells (e.g., cell culture flasks, plates, pipette tips), proceed directly to Step 2.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to ensure safe and compliant disposal.
-
Liquid Waste:
-
Collect all decontaminated cell culture media and any other liquid solutions containing thalidomide-azetidine in a designated, leak-proof, and clearly labeled hazardous waste container.
-
This container should be made of a chemically compatible material.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2][14]
-
-
Solid Waste:
-
Sharps Waste:
Step 3: Labeling and Container Management
Clear and accurate labeling is a critical regulatory requirement.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" and "Cytotoxic Waste".
-
The full chemical name: "this compound waste".
-
The primary hazards (e.g., "Toxic," "Teratogen," "Corrosive").[8]
-
The accumulation start date.
-
-
Container Management:
-
Keep all waste containers securely sealed when not in use.
-
Store the containers in a designated and secure satellite accumulation area that is away from incompatible materials.[14]
-
Step 4: Final Disposal
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and accumulation start date, as required by your institution and local regulations.[1][14]
-
Method of Destruction: The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[16]
III. Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
-
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.[6]
-
Collect: Carefully collect the absorbed material and place it in the designated cytotoxic solid waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by a detergent and water. All cleaning materials must be disposed of as cytotoxic waste.[19]
-
-
Exposure Response:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemos.de [chemos.de]
- 11. wiki.digiomics.com [wiki.digiomics.com]
- 12. expressionsystems.com [expressionsystems.com]
- 13. ehs.uky.edu [ehs.uky.edu]
- 14. benchchem.com [benchchem.com]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 17. danielshealth.ca [danielshealth.ca]
- 18. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 19. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-azetidine-CHO
Essential safety protocols and logistical plans are critical for the safe and effective handling of potent compounds in research. This guide provides detailed procedures for the use of Thalidomide-azetidine-CHO, a synthetic E3 ligase ligand-linker conjugate, to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This compound is a novel compound utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to its thalidomide (B1683933) component, it must be handled with extreme caution, recognizing its potential teratogenic effects. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to mitigate risks associated with this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for different laboratory operations, based on guidelines for handling potent and hazardous compounds.
| Operation | Required Personal Protective Equipment |
| Compound Handling (Weighing, Reconstituting) | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles or Face Shield, N95 or higher-rated Respirator. |
| Cell Culture and Experimental Use | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles. |
| Waste Disposal | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles. |
| Spill Cleanup | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles, N95 or higher-rated Respirator. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and protocols detail the key stages of handling this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage in a designated receiving area.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store the container in a locked and clearly labeled cabinet or refrigerator dedicated to potent compounds.
2. Preparation of this compound Stock Solution:
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Don the appropriate PPE as detailed in the table above.
-
Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.
-
To minimize aerosolization, slowly add the desired solvent to the solid compound.
3. Handling of Chinese Hamster Ovary (CHO) Cells:
-
CHO cells are generally handled at Biosafety Level 1 (BSL-1). However, when working with cells treated with this compound, all procedures should be conducted in a biological safety cabinet (BSC) with the appropriate PPE.
-
Standard aseptic techniques should be followed to prevent microbial contamination of the cell cultures.
-
All culture media, supplements, and equipment should be sterile.
4. Experimental Use:
-
Clearly label all flasks, plates, and tubes containing cells treated with this compound with "POTENT COMPOUND" and the compound name.
-
Conduct all experimental procedures involving the compound in a designated area to prevent cross-contamination.
-
After use, decontaminate all work surfaces with a suitable disinfectant, such as 70% ethanol, followed by a cleaning agent.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of all materials that have come into contact with this compound is critical. All waste generated should be treated as hazardous waste.
Caption: A systematic workflow for the compliant disposal of this compound waste.
Disposal Procedures
-
Solid Waste: All disposable items, including gloves, gowns, weigh boats, and plasticware, that have come into contact with the compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including cell culture media from treated cells and supernatant, should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.
Emergency Procedures
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE for spill cleanup.
-
Containment: For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, use a chemical spill kit to absorb the spill.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a cleaning agent.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for groundbreaking scientific discovery. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before working with any hazardous compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
